Methyl 1,2,3,4-Tetrahydroquinoline-6-carboxylate
描述
属性
IUPAC Name |
methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-4-5-10-8(7-9)3-2-6-12-10/h4-5,7,12H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSPOJUGGLXCIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587586 | |
| Record name | Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177478-49-8 | |
| Record name | Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1,2,3,4-tetrahdyroquinoline-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
CAS Number: 177478-49-8
This technical guide provides a comprehensive overview of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, and potential biological activities, with a focus on experimental data and methodologies.
Chemical and Physical Properties
This compound, also known as 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid methyl ester, is a solid powder at room temperature. Its fundamental properties are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 177478-49-8 | [1][2] |
| Molecular Formula | C₁₁H₁₃NO₂ | [1][2] |
| Molecular Weight | 191.23 g/mol | [1][2] |
| Appearance | Powder | |
| Melting Point | 73-76 °C | |
| Purity | Typically ≥97% | [2] |
| InChI Key | PPSPOJUGGLXCIV-UHFFFAOYSA-N | [2] |
| SMILES | COC(=O)c1ccc2NCCCc2c1 | [2] |
Synthesis and Characterization
A plausible synthetic route, based on general chemical principles, is the esterification of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid. This would involve reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis workflow for this compound.
Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to confirm the structure and assess purity. While a full experimental dataset for the title compound is not available, ¹H NMR spectra for the related compound, 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid and its methyl ester, have been reported and could serve as a reference for spectral interpretation.
Potential Biological Activities and Therapeutic Applications
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] Research into this class of compounds has revealed potential applications in oncology and neurodegenerative diseases.
Anticancer Potential
Several studies have highlighted the anticancer properties of tetrahydroquinoline derivatives.[4][5] For instance, 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids have been identified as inhibitors of MCL-1, an anti-apoptotic protein overexpressed in many cancers.[6][7] Inhibition of MCL-1 can restore the natural process of programmed cell death (apoptosis) in cancer cells. The general mechanism involves the binding of the inhibitor to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins.
Potential Anti-Cancer Signaling Pathway Involvement:
Caption: General mechanism of MCL-1 inhibition by tetrahydroquinoline derivatives.
Neuroprotective Effects
Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline have been investigated for their neuroprotective properties.[8] The proposed mechanisms of action include the inhibition of monoamine oxidase (MAO), scavenging of free radicals, and antagonism of the glutamatergic system.[8] These activities suggest a potential therapeutic role in neurodegenerative conditions like Parkinson's disease.
Disclaimer: The biological activities described above are based on studies of related compounds. Specific in vitro or in vivo studies on this compound have not been identified in the reviewed literature. Further research is required to determine the specific biological profile of this compound.
Conclusion
This compound is a chemical compound with potential for further investigation, particularly in the fields of medicinal chemistry and drug discovery. Its structural similarity to compounds with known anticancer and neuroprotective activities makes it a target of interest for synthesis and biological screening. This guide provides a foundational understanding of its properties and potential, based on the currently available information. Detailed experimental protocols for its synthesis and comprehensive biological evaluations are necessary to fully elucidate its therapeutic potential.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids as simple, readily-accessible MCL-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
An In-depth Technical Guide to Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate is a heterocyclic compound belonging to the tetrahydroquinoline class of molecules. The tetrahydroquinoline scaffold is a common motif in a variety of biologically active compounds and natural products, exhibiting a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, offering a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis. While the specific biological functions of this particular ester are not extensively documented in publicly available literature, its structural similarity to other bioactive tetrahydroquinolines suggests its potential as a building block for the synthesis of novel therapeutic agents.
Chemical Properties
This section details the fundamental chemical and physical properties of this compound, summarized for clarity and rapid reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO₂ | [1][2] |
| Molecular Weight | 191.23 g/mol | [1][2][3] |
| CAS Number | 177478-49-8 | [1][2] |
| Appearance | Powder | [1] |
| Melting Point | 73-76 °C | [1] |
| Boiling Point | 330.2 °C at 760 mmHg | [4] |
| Flash Point | 153.5 °C | [4] |
| Density | 1.123 g/cm³ | [4] |
| SMILES | COC(=O)c1ccc2NCCCc2c1 | [1] |
| InChI | InChI=1S/C11H13NO2/c1-14-11(13)9-4-5-10-8(7-9)3-2-6-12-10/h4-5,7,12H,2-3,6H2,1H3 | [1] |
| InChIKey | PPSPOJUGGLXCIV-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
A plausible synthetic route, based on general chemical principles, would be the esterification of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid with methanol under acidic conditions.
Logical Synthesis Workflow
Caption: Plausible synthetic workflow for this compound.
Spectral Data
Specific, experimentally-derived spectral data for this compound is not widely published. Commercial suppliers often do not provide detailed analytical data for this compound.[2][3] However, spectral data for closely related compounds can provide an indication of the expected spectral characteristics. For instance, the ¹H NMR spectrum of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in DMSO-d₆ has been reported.[6] It is crucial for researchers to perform their own spectral analysis for unambiguous compound identification and characterization.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. The broader class of tetrahydroquinolines is known to possess a diverse range of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and central nervous system effects.[7] The specific biological role of the title compound remains an area for future investigation.
Hypothetical Research Workflow for Biological Screening
Given the lack of data, a logical workflow for investigating the biological activity of this compound would involve a series of screening and mechanistic studies.
Caption: A logical workflow for the biological evaluation of the target compound.
Conclusion
This compound is a chemical entity with well-defined physicochemical properties. While detailed experimental protocols for its synthesis and its specific biological functions are not extensively documented, its structural features make it an interesting candidate for further investigation in the field of medicinal chemistry. This guide serves as a foundational resource, summarizing the currently available data and highlighting the gaps in knowledge that present opportunities for future research. The exploration of its synthetic accessibility and potential biological activities could unveil novel applications for this and related tetrahydroquinoline derivatives.
References
- 1. メチル 1,2,3,4-テトラヒドロキノリン-6-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. 1-Methyl-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. lookchem.com [lookchem.com]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate (CAS No: 177478-49-8). Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds. It also includes standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure:
-
Chemical Name: this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.7 | d | 1H | Ar-H (H-5) |
| ~7.4 - 7.6 | dd | 1H | Ar-H (H-7) |
| ~6.5 - 6.7 | d | 1H | Ar-H (H-8) |
| ~4.0 - 4.5 | br s | 1H | N-H |
| 3.81 | s | 3H | O-CH₃ |
| ~3.3 - 3.5 | t | 2H | CH₂ (H-2) |
| ~2.7 - 2.9 | t | 2H | CH₂ (H-4) |
| ~1.8 - 2.0 | m | 2H | CH₂ (H-3) |
Predictions are based on typical chemical shifts for substituted tetrahydroquinolines and aromatic esters.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O (ester) |
| ~145 | Ar-C (C-8a) |
| ~130 | Ar-C (C-7) |
| ~128 | Ar-C (C-5) |
| ~122 | Ar-C (C-6) |
| ~115 | Ar-C (C-4a) |
| ~114 | Ar-C (C-8) |
| ~52 | O-CH₃ |
| ~42 | CH₂ (C-2) |
| ~27 | CH₂ (C-4) |
| ~22 | CH₂ (C-3) |
Predicted chemical shifts are based on known values for similar heterocyclic and aromatic systems.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.
Table 3: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Sharp | N-H Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950, 2850 | Medium | Aliphatic C-H Stretch |
| ~1720 | Strong, Sharp | C=O Stretch (Ester) |
| ~1610, 1580 | Medium | C=C Stretch (Aromatic) |
| ~1250 | Strong | C-O Stretch (Ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 191 | [M]⁺ (Molecular Ion) |
| 176 | [M - CH₃]⁺ |
| 160 | [M - OCH₃]⁺ |
| 132 | [M - COOCH₃]⁺ |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to simplify the spectrum. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: The sample is placed in the beam of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of the empty spectrometer (or the KBr pellet without the sample) is taken and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced directly into the ion source via a heated probe or, if coupled with chromatography, through a GC or LC system.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
Synthesis of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: A Technical Guide to Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes for Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, a key intermediate in pharmaceutical development. The guide focuses on the selection of appropriate starting materials and provides a comprehensive overview of the critical experimental protocols, supported by quantitative data and logical workflow diagrams.
Introduction
This compound is a valuable scaffold in medicinal chemistry, forming the core of various therapeutic agents. Its synthesis is a critical step in the development of novel drugs. This document outlines two primary pathways for its preparation: a two-step approach involving the synthesis of a quinoline intermediate followed by catalytic hydrogenation, and a one-pot domino reaction.
Two-Step Synthetic Approach: Quinoline Synthesis and Subsequent Hydrogenation
A robust and widely applicable method for the synthesis of this compound involves a two-step process. The first step is the construction of the quinoline ring system to form Methyl quinoline-6-carboxylate, which is then reduced in the second step to the desired tetrahydroquinoline derivative.
Step 1: Synthesis of Methyl quinoline-6-carboxylate
Several classical named reactions can be employed for the synthesis of the quinoline core. The selection of the most suitable method depends on the availability of starting materials and the desired substitution pattern.
1. Doebner-von Miller Reaction: This reaction involves the condensation of an aniline derivative with an α,β-unsaturated carbonyl compound. For the synthesis of Methyl quinoline-6-carboxylate, Methyl 4-aminobenzoate serves as the aniline component, and an acrolein derivative, such as acrolein diethyl acetal , can be used as the three-carbon building block. The reaction is typically catalyzed by a strong acid.
2. Pfitzinger Reaction: This method utilizes the condensation of an isatin derivative with a carbonyl compound. To obtain the desired product, 5-carbomethoxyisatin would be the required starting material, which can be reacted with a simple carbonyl compound like acetone.
3. Combes Quinoline Synthesis: The Combes synthesis involves the reaction of an aniline with a β-diketone. In this case, Methyl 4-aminobenzoate would be reacted with a suitable β-diketone, such as acetylacetone, to yield a substituted quinoline.
A generalized workflow for the synthesis of the quinoline intermediate is presented below:
Caption: General workflow for the synthesis of Methyl quinoline-6-carboxylate.
Step 2: Catalytic Hydrogenation of Methyl quinoline-6-carboxylate
The second step involves the reduction of the pyridine ring of the quinoline intermediate to yield the final product, this compound. Catalytic hydrogenation is the most common and efficient method for this transformation.
The general scheme for this reduction is as follows:
Caption: Catalytic hydrogenation of the quinoline intermediate.
Domino Reaction Approach
An alternative, more atom-economical approach is a one-pot domino reaction. This strategy involves the in-situ formation of the tetrahydroquinoline ring system from simple precursors, avoiding the isolation of intermediates.
A plausible domino reaction could involve the reaction of a suitably substituted aniline with a dicarbonyl compound or its equivalent, followed by a reductive amination and cyclization cascade.
Experimental Protocols
While specific, detailed protocols for the synthesis of this compound are not widely published in the public domain, the following are generalized experimental procedures based on the aforementioned reactions. Researchers should optimize these conditions for their specific needs.
General Procedure for Doebner-von Miller Synthesis of a Quinoline Derivative:
-
To a solution of the aniline derivative (1.0 eq) in a suitable solvent (e.g., ethanol or a biphasic system), add a strong acid catalyst (e.g., concentrated hydrochloric acid or sulfuric acid).
-
Heat the mixture to reflux.
-
Slowly add the α,β-unsaturated carbonyl compound (1.1 - 1.5 eq) to the reaction mixture.
-
Continue to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for Catalytic Hydrogenation of a Quinoline Derivative:
-
Dissolve the quinoline derivative (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Add a hydrogenation catalyst (e.g., 5-10 mol% of Palladium on carbon, Pd/C).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Purge the system with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (typically at a pressure of 1-50 atm).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or gas chromatography).
-
Carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the catalyst and wash it with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product if necessary.
Quantitative Data
The following tables summarize typical reaction conditions and yields for the synthesis of quinolines and their subsequent hydrogenation, based on analogous reactions reported in the literature. It is important to note that these are representative examples, and the optimal conditions for the synthesis of this compound may vary.
Table 1: Representative Conditions for Quinoline Synthesis
| Reaction Type | Aniline Derivative | Carbonyl/Diketone | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Doebner-von Miller | Substituted Aniline | Acrolein/Crotonaldehyde | Strong Acid | Ethanol/Water | Reflux | 4-24 | 40-70 |
| Pfitzinger | Isatin Derivative | Ketone/Aldehyde | Base (e.g., KOH) | Ethanol | Reflux | 12-24 | 50-80 |
| Combes | Substituted Aniline | β-Diketone | Strong Acid | - | 100-150 | 1-4 | 60-90 |
Table 2: Representative Conditions for Catalytic Hydrogenation of Quinolines
| Substrate | Catalyst | Hydrogen Pressure (atm) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Quinoline | Pd/C | 1-50 | Methanol | 25-60 | 2-24 | >90 |
| Substituted Quinoline | PtO₂ | 1-3 | Acetic Acid | 25 | 6-12 | >95 |
| Substituted Quinoline | Rh/C | 50 | Ethanol | 80 | 12 | >90 |
Conclusion
The synthesis of this compound can be effectively achieved through a two-step process involving the formation of a quinoline intermediate followed by catalytic hydrogenation. The choice of the initial quinoline synthesis method—Doebner-von Miller, Pfitzinger, or Combes—will depend on the availability of the appropriately substituted starting materials. The subsequent catalytic hydrogenation is a reliable and high-yielding transformation. For process optimization, a one-pot domino reaction could also be explored. The experimental protocols and data provided in this guide serve as a solid foundation for researchers and drug development professionals to successfully synthesize this important pharmaceutical intermediate. Further optimization of the reaction conditions for the specific target molecule is recommended to achieve the best results.
The Tetrahydroquinoline Core: A Technical Guide to its Discovery, History, and Significance in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone of medicinal chemistry, representing a "privileged" structural motif found in a vast array of biologically active compounds and approved pharmaceuticals. This technical guide provides an in-depth exploration of the discovery, history, and evolving significance of tetrahydroquinoline derivatives. We will delve into the foundational synthetic methodologies, present key quantitative data on their biological activities, and visualize the intricate signaling pathways they modulate.
Discovery and Historical Synthesis
The journey of tetrahydroquinolines is intrinsically linked to their aromatic precursor, quinoline. The initial isolation of quinoline from coal tar in the 19th century was followed by the development of seminal synthetic routes that paved the way for the exploration of its hydrogenated derivatives.
The Skraup Synthesis (1880)
The Skraup synthesis is a classic method for producing quinolines from the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. The reaction is notoriously vigorous, often requiring a moderator such as ferrous sulfate to control its exothermic nature. The resulting quinoline can then be hydrogenated to yield the tetrahydroquinoline core.
Experimental Protocol: Skraup Synthesis of Quinoline
-
Materials: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate heptahydrate.
-
Procedure:
-
In a suitable round-bottom flask equipped with a reflux condenser and mechanical stirrer, carefully combine aniline, glycerol, and nitrobenzene.
-
Slowly and with continuous stirring, add concentrated sulfuric acid to the mixture.
-
Introduce ferrous sulfate heptahydrate as a moderator.
-
Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the oil bath temperature at 140-150°C for 3-4 hours.
-
After completion, allow the mixture to cool and then dilute with water.
-
Neutralize the mixture with a concentrated sodium hydroxide solution until strongly alkaline.
-
Isolate the crude quinoline via steam distillation.
-
Separate the quinoline layer, dry over anhydrous potassium carbonate, and purify by distillation.[1]
-
The Doebner-von Miller Reaction (1881)
A more versatile method, the Doebner-von Miller reaction, involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes or ketones. This reaction is typically catalyzed by strong acids.
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline
-
Materials: Aniline, 6 M hydrochloric acid, crotonaldehyde, toluene, concentrated sodium hydroxide solution.
-
Procedure:
-
In a round-bottom flask with a reflux condenser and mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
Continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Carefully neutralize with a concentrated sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[2]
-
The Combes Quinoline Synthesis (1888)
The Combes synthesis provides a route to 2,4-substituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[3][4] The reaction proceeds through an enamine intermediate which then undergoes cyclization.[1]
Reaction Mechanism: Combes Synthesis
-
Enamine Formation: The aniline reacts with the β-diketone to form an enamine intermediate through dehydration.[1]
-
Cyclization: Protonation of the remaining ketone, followed by electrophilic attack on the aniline ring and subsequent dehydration, leads to the formation of the quinoline ring.[1]
Hydrogenation to Tetrahydroquinolines
The most direct method for the synthesis of 1,2,3,4-tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline derivatives. Various catalysts and conditions can be employed to achieve this transformation selectively.
Experimental Protocol: Catalytic Hydrogenation of Quinoline
-
Materials: Quinoline, ethanol, Al2O3–Pd–D/Ni catalyst, H2 gas.
-
Procedure:
-
In a high-pressure reactor, dissolve quinoline (0.5 mmol) in ethanol (5 mL).
-
Add the Al2O3–Pd–D/Ni catalyst (approximately 100 mg).
-
Pressurize the reactor with H2 gas to 6 bar.
-
Heat the reaction mixture to 100°C for 18 hours.
-
After cooling and depressurizing, the catalyst can be removed to yield 1,2,3,4-tetrahydroquinoline.[5]
-
Biological Activities and Quantitative Data
Tetrahydroquinoline derivatives exhibit a remarkable breadth of biological activities, making them a focal point in drug discovery. Their rigid, three-dimensional structure provides an excellent scaffold for the design of potent and selective therapeutic agents.
Anticancer Activity
A significant area of research has focused on the development of tetrahydroquinoline-based anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 15 (Pyrazolo quinoline derivative) | MCF-7 (Breast) | 15.16 | [4] |
| HepG-2 (Liver) | 18.74 | [4] | |
| A549 (Lung) | 18.68 | [4] | |
| Compound 4a (3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one) | HCT-116 (Colon) | Potent (exact value not specified) | [6] |
| A549 (Lung) | Potent (exact value not specified) | [6] | |
| Compound 20d ((2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate) | HCT-116 (Colon) | 12.04 ± 0.57 | [7] |
| A-549 (Lung) | 12.55 ± 0.54 | [7] | |
| Compound 10e (Morpholine-substituted) | A549 (Lung) | 0.033 ± 0.003 | [8] |
| Compound 10h (Morpholine-substituted) | MCF-7 (Breast) | 0.087 ± 0.007 | [8] |
Anti-inflammatory Activity
Certain tetrahydroquinoline derivatives have demonstrated significant anti-inflammatory properties. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and signaling pathways.
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |
| Ibuprofen-THQ Hybrid (H1) | Inhibition of Albumin Denaturation | 77.38 | [9] |
| Ibuprofen-THQ Hybrid (H2) | Inhibition of Albumin Denaturation | 83.19 | [9] |
| Ibuprofen-THQ Hybrid (H3) | Inhibition of Albumin Denaturation | 92.08 | [9] |
| Ibuprofen (Standard) | Inhibition of Albumin Denaturation | 81.50 | [9] |
| SF8 | DPPH radical scavenging | 29.19 ± 0.25 | [10] |
Antimicrobial Activity
The tetrahydroquinoline scaffold has also been explored for the development of novel antimicrobial agents.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 2 (Sulfonyl/benzoyl/propargyl substituted) | Bacillus cereus | 3.12 - 50 | [11] |
| Staphylococcus aureus | 3.12 - 50 | [11] | |
| Pseudomonas aeruginosa | 3.12 - 50 | [11] | |
| Escherichia coli | 3.12 - 50 | [11] | |
| Compound 6 (Sulfonyl/benzoyl/propargyl substituted) | Bacillus cereus | 3.12 - 50 | [11] |
| Staphylococcus aureus | 3.12 - 50 | [11] | |
| Pseudomonas aeruginosa | 3.12 - 50 | [11] | |
| Escherichia coli | 3.12 - 50 | [11] |
Signaling Pathways and Experimental Workflows
To understand the therapeutic potential of tetrahydroquinoline derivatives, it is crucial to elucidate the molecular pathways they modulate and to establish systematic workflows for their discovery and evaluation.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several tetrahydroquinoline derivatives have been identified as potent inhibitors of this pathway, particularly targeting the mTOR kinase.
Caption: PI3K/Akt/mTOR signaling pathway with mTOR inhibition by a tetrahydroquinoline derivative.
General Workflow for Synthesis and Biological Screening
The discovery of novel bioactive tetrahydroquinoline derivatives follows a systematic workflow, from initial synthesis to comprehensive biological evaluation.
Caption: A generalized workflow for the synthesis and screening of bioactive tetrahydroquinoline derivatives.
Conclusion
The tetrahydroquinoline core has a rich history rooted in classical organic synthesis and continues to be a remarkably fruitful scaffold for the discovery of new therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives ensure that it will remain a central focus of research in medicinal chemistry and drug development for the foreseeable future. This guide provides a foundational understanding of this important heterocyclic system, from its historical origins to its current applications in targeting complex disease pathways.
References
- 1. iipseries.org [iipseries.org]
- 2. technoprocur.cz [technoprocur.cz]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. biotage.com [biotage.com]
- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential: A Technical Guide to the Biological Activity of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate Derivatives as MCL-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of derivatives of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, focusing on their promising role as inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Overexpression of MCL-1 is a key factor in the survival and resistance of various cancer cells, making it a critical target for novel cancer therapeutics. This document details the synthesis, quantitative biological data, and experimental methodologies related to a novel chemotype of MCL-1 inhibitors based on the 1,2,3,4-tetrahydroquinoline-6-carboxylic acid scaffold.
Introduction: The Therapeutic Promise of MCL-1 Inhibition
Myeloid Cell Leukemia 1 (MCL-1) is a member of the B-cell lymphoma 2 (BCL-2) family of proteins that are central regulators of the intrinsic pathway of apoptosis, or programmed cell death.[1] In healthy cells, a delicate balance between pro-apoptotic and anti-apoptotic proteins of the BCL-2 family dictates cell fate. However, in many cancers, this balance is disrupted by the overexpression of anti-apoptotic proteins like MCL-1.[1] This overexpression allows cancer cells to evade apoptosis, leading to tumor progression and resistance to conventional chemotherapies.[1] Consequently, the development of small molecule inhibitors that directly target MCL-1 is a highly sought-after strategy in oncology drug discovery.
Recent research has identified 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids as a novel and readily accessible class of MCL-1 inhibitors.[2] While this compound itself is a key synthetic intermediate, its derivatization into these N-sulfonylated carboxylic acids has yielded compounds with significant MCL-1 inhibitory activity.
Synthesis of 1-Sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic Acid Derivatives
The synthesis of the target MCL-1 inhibitors is achieved through a straightforward multi-step process, starting from commercially available materials. The general synthetic route is outlined below.
General Synthetic Workflow
The synthesis commences with the iodination of methyl 4-aminobenzoate, followed by an allylation of the amino group. A subsequent reductive cyclization yields the core scaffold, this compound. This intermediate is then N-sulfonylated with various sulfonyl chlorides, and a final saponification of the methyl ester affords the desired 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids.
Biological Activity: Quantitative Inhibition of MCL-1
The synthesized 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid derivatives were evaluated for their ability to inhibit the interaction between MCL-1 and the pro-apoptotic protein BIM using a fluorescence polarization (FP) competitive binding assay. The results, presented as Ki values, demonstrate that the nature of the sulfonyl substituent significantly influences the inhibitory potency.
| Compound ID | R (Sulfonyl Group) | MCL-1 Ki (µM)[2] |
| 1a | Phenyl | 2.73 |
| 1b | 4-Chlorophenyl | 1.25 |
| 1c | 4-Methoxyphenyl | 3.11 |
| 1d | 4-Trifluoromethylphenyl | 0.89 |
| 1e | 4-Chloro-3,5-dimethylphenoxyphenyl | 0.037 |
Table 1: MCL-1 Inhibitory Activity of 1-Sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic Acid Derivatives.
The data clearly indicates that substitution on the phenylsulfonyl ring impacts binding affinity, with electron-withdrawing groups enhancing potency. A significant enhancement in inhibition was observed with the bulky 4-chloro-3,5-dimethylphenoxyphenylsulfonyl group, suggesting that this moiety effectively probes a key binding pocket (the p2 pocket) in the BH3-binding groove of MCL-1.[2]
Experimental Protocols
General Synthesis Protocol
Step 1: Synthesis of Methyl 4-amino-3-iodobenzoate To a solution of methyl 4-aminobenzoate in a suitable solvent, N-iodosuccinimide is added, and the reaction mixture is stirred at room temperature until completion. The product is then isolated and purified by standard procedures.[3]
Step 2: Synthesis of Methyl 4-(allylamino)-3-iodobenzoate Methyl 4-amino-3-iodobenzoate is reacted with allyl bromide in the presence of a base, such as potassium carbonate, in a solvent like acetone. The reaction is heated to reflux and monitored by TLC. The product is isolated by extraction and purified by column chromatography.
Step 3: Synthesis of this compound The reductive cyclization of Methyl 4-(allylamino)-3-iodobenzoate is carried out using a palladium catalyst, such as palladium(II) acetate, and a reducing agent, like sodium borohydride, in a suitable solvent system.
Step 4: N-Sulfonylation of this compound The synthesized this compound is dissolved in a solvent like dichloromethane, and a base such as triethylamine is added. The desired sulfonyl chloride is then added dropwise, and the reaction is stirred at room temperature. The resulting N-sulfonylated methyl ester is purified by column chromatography.
Step 5: Saponification to 1-Sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic Acids The purified methyl ester is dissolved in a mixture of THF, methanol, and water, and an aqueous solution of lithium hydroxide is added. The reaction is stirred at room temperature until the ester is completely hydrolyzed. The final carboxylic acid product is then isolated by acidification and extraction.
MCL-1 Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the ability of a test compound to displace a fluorescently labeled BIM BH3 peptide from the MCL-1 protein.
Protocol:
-
Reagents: Recombinant human MCL-1 protein, fluorescein-labeled BIM BH3 peptide, and assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).
-
Assay Setup: In a 384-well black plate, MCL-1 protein and the fluorescent BIM peptide are added to each well at optimized concentrations.
-
Compound Addition: The test compounds are serially diluted and added to the wells.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 1 hour) to reach binding equilibrium.
-
Measurement: The fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: The decrease in fluorescence polarization with increasing compound concentration is fitted to a dose-response curve to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[4]
Cell Viability Assay
The effect of the MCL-1 inhibitors on the viability of cancer cell lines can be assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay.[1]
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCL-1 dependent cell lines) are seeded in a 96-well white-walled plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Assay Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.
-
Incubation: The plate is incubated at room temperature to stabilize the luminescent signal.
-
Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to generate dose-response curves and calculate GI50 (50% growth inhibition) values.
MCL-1 Signaling Pathway and Mechanism of Action
MCL-1 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic "effector" proteins like BAK and BAX, as well as "BH3-only" sensitizer proteins like BIM. This prevents the oligomerization of BAK and BAX, which is a critical step for mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c, leading to caspase activation and apoptosis. Small molecule inhibitors of MCL-1, such as the 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids, bind to the BH3-binding groove of MCL-1, displacing the pro-apoptotic proteins. This frees BAK and BAX to induce MOMP and trigger the apoptotic cascade.
Conclusion and Future Directions
The 1,2,3,4-tetrahydroquinoline-6-carboxylic acid scaffold represents a promising starting point for the development of novel, potent, and selective MCL-1 inhibitors. The synthetic accessibility of this chemotype allows for extensive structure-activity relationship (SAR) studies to further optimize binding affinity and pharmacokinetic properties. Future research should focus on expanding the diversity of the sulfonyl group and exploring modifications to the tetrahydroquinoline core to enhance efficacy and drug-like properties. The data presented in this guide underscores the potential of these compounds as valuable tools for cancer research and as leads for the development of new anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 4-amino-3-iodobenzoate CAS#: 19718-49-1 [m.chemicalbook.com]
- 4. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]
An In-depth Technical Guide on the Solubility of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a generalized experimental protocol for determining solubility, presents an illustrative solubility profile based on the general characteristics of similar heterocyclic compounds, and details the necessary analytical workflows.
Introduction to this compound
This compound is a heterocyclic compound with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol .[1][2][3] Its structure, featuring a tetrahydroquinoline core with a methyl carboxylate group, suggests a moderate lipophilicity, which in turn governs its solubility in various organic solvents. Understanding the solubility of this compound is crucial for a range of applications, including reaction chemistry, purification, formulation development, and in vitro/in vivo screening.
Compound Properties:
Illustrative Solubility Data
| Solvent | Polarity Index | Expected Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 50 | A highly polar aprotic solvent, generally an excellent solvent for a wide range of organic compounds. |
| Dichloromethane (DCM) | 3.1 | > 20 | A non-polar solvent effective for dissolving many organic compounds. |
| Ethanol | 5.2 | 10 - 30 | A polar protic solvent; solubility is expected to be good. For some quinoline derivatives, solubility increases with temperature.[4] |
| Acetone | 5.1 | 10 - 30 | A polar aprotic solvent with good solvating power for moderately polar compounds. A similar compound, methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate, is soluble in acetone.[5] |
| Ethyl Acetate | 4.4 | 5 - 20 | A moderately polar solvent. A similar bromo-substituted derivative is soluble in esters.[5] |
| Methanol | 6.6 | 10 - 30 | A polar protic solvent, similar to ethanol, expected to be a good solvent. |
| Acetonitrile | 5.8 | 5 - 20 | A polar aprotic solvent commonly used in chromatography; moderate solubility is expected. Organic bases generally show good solubility in acetonitrile.[6] |
| Tetrahydrofuran (THF) | 4.0 | > 20 | A less polar ether solvent, often used in organic synthesis. |
Note: These values are estimates based on the general solubility of quinoline derivatives and should be experimentally verified.
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. This method is based on generating a saturated solution and subsequently quantifying the solute concentration.[4]
Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., DMSO, DCM, Ethanol, etc.)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
Procedure
-
Preparation of Calibration Curve:
-
Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards.[4]
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of the solid compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure a saturated solution is formed.[4]
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Separation of Undissolved Solid:
-
Quantification:
-
Calculation of Solubility:
-
Construct a calibration curve by plotting the HPLC peak area against the concentration of the standards.
-
Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.
-
Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor. Solubility is typically expressed in mg/mL or mol/L.[4]
-
Visualized Experimental Workflow
The following diagram illustrates the generalized workflow for the experimental determination of compound solubility.
Caption: A generalized workflow for the experimental determination of compound solubility.
Logical Relationship for Solubility Enhancement
For compounds with poor solubility in a desired solvent system, several strategies can be employed. The following diagram illustrates the decision-making process for selecting a suitable solubility enhancement technique.
Caption: Decision tree for selecting a solubility enhancement strategy.
Conclusion
This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is sparse, the provided experimental protocol offers a robust method for its determination. The illustrative data, based on related compounds, serves as a practical starting point for experimental design. For drug development professionals, the outlined solubility enhancement strategies can be pivotal in overcoming formulation challenges. It is strongly recommended that experimental validation of solubility is conducted for any specific application.
References
- 1. lookchem.com [lookchem.com]
- 2. 1,2,3,4-四氢喹啉-6-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]
An In-depth Technical Guide on the Molecular Structure and Conformation of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate is a heterocyclic compound belonging to the tetrahydroquinoline class of molecules. The tetrahydroquinoline scaffold is a common motif in many biologically active compounds and natural products, making its derivatives, such as the title compound, of significant interest in medicinal chemistry and drug discovery. A thorough understanding of the molecular structure and conformational preferences of this molecule is crucial for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.
This technical guide summarizes the fundamental molecular properties of this compound and provides a framework for its detailed structural and conformational analysis.
Molecular Properties
The basic molecular properties of this compound are well-established.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₃NO₂ | [1] |
| Molecular Weight | 191.23 g/mol | [1] |
| CAS Number | 177478-49-8 | [1] |
| Canonical SMILES | COC(=O)c1ccc2c(c1)NCCC2 | |
| InChI Key | PPSPOJUGGLXCIV-UHFFFAOYSA-N |
Predicted Molecular Structure and Conformation
While specific experimental data is lacking, the molecular structure and conformation can be predicted based on the analysis of the parent 1,2,3,4-tetrahydroquinoline ring system and related derivatives.
The 1,2,3,4-tetrahydroquinoline core consists of a benzene ring fused to a saturated six-membered nitrogen-containing ring. The saturated ring is not planar and is expected to adopt a half-chair conformation to minimize steric strain. In this conformation, the atoms C2, C3, and C4, along with the nitrogen atom (N1), are puckered out of the plane of the aromatic ring.
The substituents on the tetrahydroquinoline ring will influence the equilibrium between different possible conformers. For this compound, the methyl carboxylate group is attached to the aromatic portion of the molecule and is therefore likely to have minimal impact on the conformation of the saturated ring. The primary conformational flexibility will arise from the puckering of the tetrahydro- portion of the ring system.
A logical workflow for the complete structural and conformational analysis of this molecule would involve a combination of synthesis, purification, and advanced analytical techniques.
Experimental Protocols for Structural Elucidation
To obtain precise data on the molecular structure and conformation, a series of experiments would be necessary. The following outlines the standard protocols that would be employed.
Synthesis and Purification
A common route for the synthesis of 1,2,3,4-tetrahydroquinolines involves the reduction of the corresponding quinoline derivative.
Protocol for a potential synthesis:
-
Reaction Setup: Dissolve quinoline-6-carboxylic acid in methanol.
-
Esterification: Add a suitable acid catalyst (e.g., sulfuric acid) and reflux the mixture to form methyl quinoline-6-carboxylate.
-
Reduction: The resulting methyl quinoline-6-carboxylate is then subjected to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Spectroscopic and Crystallographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify the number and environment of protons. Key signals would include those for the aromatic protons, the diastereotopic protons of the CH₂ groups at C2, C3, and C4, the N-H proton, and the methyl ester protons.
-
¹³C NMR: To determine the number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for unambiguous assignment of all signals.
-
NOESY/ROESY: To determine through-space correlations between protons, which provides crucial information about the relative stereochemistry and conformational preferences.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight with high accuracy.
X-ray Crystallography:
-
This technique would provide the most definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and torsion angles. The protocol involves growing a single crystal of the compound and analyzing it using an X-ray diffractometer.
A general workflow for sample preparation and analysis for these techniques is depicted below.
Conclusion and Future Work
While this compound is a molecule of interest in medicinal chemistry, a detailed, publicly available experimental study of its three-dimensional structure and conformational dynamics is currently lacking. The information presented in this guide is based on the known properties of the tetrahydroquinoline scaffold and general analytical principles.
To fully characterize this molecule, a dedicated study involving synthesis, purification, and comprehensive spectroscopic and crystallographic analysis is required. Such a study would provide the crucial quantitative data necessary to understand its chemical behavior and to guide its use in drug design and development. Computational modeling would also be a valuable tool to complement experimental findings and to explore the conformational landscape in more detail.
References
An In-depth Technical Guide to the Thermodynamic Properties of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental thermodynamic data for this molecule in publicly accessible literature, this document focuses on established methodologies for its characterization. It serves as a roadmap for researchers aiming to determine these crucial parameters. The guide details experimental protocols for synthesis and thermodynamic analysis and presents known physical properties.
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A thorough understanding of the thermodynamic properties of its derivatives, such as this compound, is essential for drug design, formulation development, and understanding its biological interactions.
Physicochemical and Predicted Thermodynamic Properties
Table 1: Known Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | [3][4] |
| Molecular Weight | 191.23 g/mol | [3][4] |
| CAS Number | 177478-49-8 | [3][5] |
| Appearance | Powder | [5] |
| Melting Point | 73-76 °C | [5] |
| Assay | 97% | [5] |
Table 2: Key Thermodynamic Properties for Experimental Determination
| Thermodynamic Parameter | Symbol | Importance in Drug Development |
| Enthalpy of Formation | ΔH°f | Indicates the stability of the molecule. |
| Gibbs Free Energy of Formation | ΔG°f | Determines the spontaneity of formation and stability under standard conditions.[6][7] |
| Molar Heat Capacity | C_p | Essential for understanding how the molecule's energy changes with temperature. |
| Enthalpy of Fusion | ΔH_fus | Relates to the energy required for melting, important for formulation and solubility. |
| Enthalpy of Vaporization | ΔH_vap | Important for understanding volatility and for purification processes like distillation. |
| Enthalpy of Combustion | ΔH_c | Provides fundamental data for calculating the enthalpy of formation.[8] |
| Entropy | S | A measure of the disorder of the system, crucial for calculating Gibbs free energy. |
Experimental Protocols for Thermodynamic Characterization
To address the gap in experimental data, this section provides detailed protocols for key analytical techniques that can be employed to determine the thermodynamic properties of this compound.
Differential Scanning Calorimetry is a fundamental thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[9] It is widely used to determine melting point, enthalpy of fusion, and heat capacity.[10][11]
Objective: To determine the melting point (T_m), enthalpy of fusion (ΔH_fus), and heat capacity (C_p) of this compound.
Materials:
-
This compound (high purity)
-
DSC instrument (e.g., Q250 DSC)
-
Hermetic aluminum DSC pans and lids
-
Analytical balance (microgram sensitivity)
-
Inert gas supply (e.g., nitrogen)
Procedure: [12]
-
Sample Preparation: Accurately weigh 5-15 mg of the compound into a hermetic aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen gas at a flow rate of 20 cm³/min to prevent oxidation.
-
Thermal History Erasure: Equilibrate the sample at a temperature below its expected melting point (e.g., 25°C). Heat the sample at a controlled rate (e.g., 20°C/min) to a temperature above its melting point (e.g., 100°C). Cool the sample back to the initial temperature at the same rate. Repeat this heat/cool cycle two more times to ensure a consistent thermal history.
-
Data Collection: After the final cooling cycle, heat the sample at a precise, linear rate (e.g., 10°C/min) over the desired temperature range (e.g., 25°C to 100°C). Record the heat flow as a function of temperature.
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The enthalpy of fusion is calculated by integrating the area of the melting peak. The heat capacity can be determined from the shift in the baseline of the DSC curve.
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[13][14][15] While typically used for biomolecular interactions, it can also be applied to study interactions between small molecules in organic solvents.[16][17]
Objective: To determine the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction of this compound with a relevant biological target or another small molecule.
Materials:
-
This compound solution of known concentration.
-
Solution of the binding partner (e.g., a protein, DNA, or another small molecule) of known concentration.
-
ITC instrument (e.g., MicroCal VP-ITC).
-
Appropriate buffer or organic solvent.
Procedure:
-
Sample Preparation: Prepare solutions of the compound and its binding partner in the same buffer or solvent to minimize heats of dilution. Degas the solutions to prevent air bubbles.
-
Instrument Setup: Fill the sample cell with the solution of one binding partner (e.g., the macromolecule). Fill the injection syringe with the solution of the other binding partner (the ligand, e.g., this compound). Place the instrument in an adiabatic jacket and allow it to equilibrate at the desired temperature.
-
Titration: Perform a series of small, sequential injections of the ligand into the sample cell. The instrument will measure the heat change associated with each injection.
-
Data Analysis: The raw data (heat change per injection) is plotted against the molar ratio of the ligand to the binding partner. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the following equations:
-
ΔG = -RT * ln(K_a)
-
ΔG = ΔH - TΔS
-
Synthesis of this compound
Several synthetic routes are available for the preparation of the tetrahydroquinoline scaffold. The following section outlines a general workflow and a detailed experimental protocol for a common synthetic method.
The synthesis of this compound can be conceptualized as a multi-step process, often starting from simpler aromatic precursors. A common strategy involves the formation of a quinoline ring system followed by its reduction.
Caption: A generalized workflow for the synthesis of this compound.
This protocol describes the reduction of a quinoline precursor to the desired tetrahydroquinoline.
Objective: To synthesize this compound by catalytic hydrogenation of Methyl quinoline-6-carboxylate.
Materials:
-
Methyl quinoline-6-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol (solvent)
-
Hydrogen gas
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Reaction Setup: In a hydrogenation vessel, dissolve Methyl quinoline-6-carboxylate (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol% of the substrate) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas several times to remove air. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-4 bar).
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) until the reaction is complete. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the solvent used for the reaction.
-
Purification: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Biological Context and Significance
While no specific signaling pathways involving this compound have been elucidated, the broader class of tetrahydroquinolines exhibits a wide range of pharmacological activities.[1][20] They are known to interact with various biological targets, and their derivatives have been investigated for their potential as:
-
Anticancer agents: By mechanisms such as inducing apoptosis, inhibiting tubulin polymerization, and arresting the cell cycle.[2][21]
-
Antimicrobial agents: Showing efficacy against various bacteria and parasites.
-
Central Nervous System (CNS) active agents: Including modulation of various receptors.
The therapeutic potential of tetrahydroquinoline derivatives underscores the importance of detailed thermodynamic and physicochemical characterization to facilitate the design of new and more effective drug candidates.
The following diagram illustrates the general role of such compounds in the drug discovery process.
Caption: The role of thermodynamic characterization in the drug discovery pipeline for novel compounds.
This guide provides a foundational framework for researchers interested in the thermodynamic properties of this compound. By following the outlined experimental protocols, scientists can generate the necessary data to advance our understanding of this and related compounds, ultimately contributing to the development of new therapeutic agents.
References
- 1. ajrconline.org [ajrconline.org]
- 2. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. medicopublication.com [medicopublication.com]
- 5. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 13. tainstruments.com [tainstruments.com]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 15. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. researchgate.net [researchgate.net]
- 18. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. nbinno.com [nbinno.com]
- 21. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
Methodological & Application
Application Notes and Protocols: Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate is a versatile bicyclic scaffold that serves as a key intermediate in the synthesis of biologically active molecules. The tetrahydroquinoline core is a "privileged structure" in medicinal chemistry, frequently found in natural products and synthetic compounds with a wide range of therapeutic applications. This document provides detailed application notes and protocols for the use of this compound in the development of inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1), a critical target in cancer therapy.
The primary utility of this compound in this context is as a precursor to 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids. These derivatives have shown potential as MCL-1 inhibitors, a protein often overexpressed in various cancers, contributing to tumor survival and resistance to chemotherapy. The straightforward derivatization of the tetrahydroquinoline nitrogen allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Application: Development of MCL-1 Inhibitors
The 1,2,3,4-tetrahydroquinoline-6-carboxylic acid scaffold has been identified as a promising chemotype for the development of MCL-1 inhibitors. By functionalizing the nitrogen at the 1-position with various sulfonyl chlorides, a library of compounds can be generated for screening. The carboxylic acid moiety is crucial for interacting with key residues in the binding pocket of MCL-1. This compound is the direct precursor to this scaffold, requiring a simple hydrolysis step to unmask the active carboxylic acid.
Quantitative Data
The following table summarizes the binding affinity (Ki) of a synthesized 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid derivative for the MCL-1 protein. This data is extracted from studies on related compounds and serves as a reference for the potential of this scaffold.[1]
| Compound ID | Structure | Target Protein | Ki (µM) |
| THQ-6-COOH-Sulfonamide | 1-(4-((4-chloro-3,5-dimethylphenoxy)methyl)phenylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | MCL-1 | 2.73 |
Note: The structure provided is a representative analog from the cited literature to illustrate the scaffold's potential.
Experimental Protocols
Synthesis of 1-Sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic Acids
This protocol describes a general three-step synthesis from the commercially available this compound.
Step 1: N-Sulfonylation of this compound
-
Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base, such as triethylamine (1.5 eq.) or pyridine (1.5 eq.), to the solution and stir at room temperature.
-
In a separate flask, dissolve the desired sulfonyl chloride (1.2 eq.) in the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-sulfonylated methyl ester.
Step 2: Hydrolysis of the Methyl Ester
-
Dissolve the purified N-sulfonylated methyl ester (1.0 eq.) in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) (3.0-5.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
Protocol for MCL-1 Fluorescence Polarization Assay
This protocol provides a general method for assessing the binding of the synthesized inhibitors to the MCL-1 protein using a fluorescence polarization (FP) competitive binding assay.
Materials:
-
Human MCL-1 protein
-
Fluorescently labeled probe (e.g., a fluorescein-labeled BID BH3 peptide)
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)
-
Synthesized inhibitor compounds dissolved in DMSO
-
384-well, low-volume, black, non-binding surface microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
In the microplate wells, add the MCL-1 protein to a final concentration determined by prior titration (typically in the low nM range).
-
Add the fluorescently labeled probe to a final concentration that is at or below its Kd for MCL-1.
-
Add the serially diluted inhibitor compounds or DMSO vehicle control to the wells.
-
The final assay volume in each well should be uniform (e.g., 20 µL).
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium, protected from light.
-
Measure the fluorescence polarization (in millipolarization units, mP) using the plate reader with appropriate excitation and emission filters for the fluorophore.
-
Data Analysis:
-
The inhibition of probe binding is calculated relative to the controls (wells with probe and MCL-1 but no inhibitor, representing 0% inhibition, and wells with only the probe, representing 100% inhibition).
-
Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.
-
Visualizations
Caption: Synthetic pathway from the methyl ester to the active MCL-1 inhibitor.
Caption: Inhibition of MCL-1 by THQ derivatives promotes apoptosis.
References
Application Notes: Synthesis of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with significant therapeutic potential. Derivatives of THQ are explored for their roles as anticancer, antibacterial, and anti-inflammatory agents. This document provides a detailed two-step protocol for the synthesis of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, a key intermediate for the development of novel therapeutic agents. The synthesis involves an acid-catalyzed cyclization to form the quinoline ring, followed by catalytic hydrogenation to yield the target tetrahydroquinoline.
Introduction to Tetrahydroquinolines in Drug Discovery
Tetrahydroquinoline derivatives are a critical class of nitrogen-containing heterocyclic compounds widely utilized in the pharmaceutical and agrochemical industries.[1] The THQ framework is a key structural unit in numerous natural products and biologically active molecules, exhibiting a broad range of activities.[1] Notably, recent studies have identified THQ derivatives as potential inhibitors of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[2][3] The inhibition of this pathway is a vital strategy for developing more effective cancer treatments.[4][5] The ability to functionalize the THQ scaffold, for instance with a carboxylate group, provides a versatile platform for generating compound libraries for drug screening and lead optimization.
Relevant Biological Pathways: The PI3K/Akt/mTOR Signaling Cascade
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[6] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3] THQ-based molecules have been designed and synthesized as potent inhibitors of this cascade, demonstrating the therapeutic relevance of this chemical class.[2]
Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by Tetrahydroquinoline (THQ) derivatives.
Synthesis Strategy Overview
The synthesis of this compound is achieved via a robust two-step process. The first step involves the construction of the aromatic quinoline ring system from commercially available starting materials using a modified Skraup-Doebner-von Miller reaction. The second step is the selective reduction of the pyridine moiety within the quinoline ring via catalytic transfer hydrogenation to yield the final saturated heterocyclic product.
Caption: Overall workflow for the two-step synthesis of the target compound.
Experimental Protocols
Protocol 1: Synthesis of Methyl quinoline-6-carboxylate (Intermediate)
This procedure is based on the principles of the Skraup-Doebner-von Miller reaction, which involves the reaction of an aniline with glycerol in the presence of an acid and an oxidizing agent.[7][8]
Materials and Reagents:
-
Methyl 4-aminobenzoate
-
Glycerol (Anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Nitrobenzene (or other suitable oxidizing agent)
-
Sodium Hydroxide (NaOH) solution (10 M)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, dropping funnel, separatory funnel
Procedure:
-
Carefully add concentrated sulfuric acid (60 mL) to a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.
-
To the stirred acid, slowly add Methyl 4-aminobenzoate (25.0 g, 0.165 mol) in portions, ensuring the temperature does not rise excessively.
-
Add anhydrous glycerol (50.0 g, 0.543 mol) to the mixture.
-
Slowly add nitrobenzene (20.0 g, 0.162 mol) through the dropping funnel over 15 minutes.
-
Heat the reaction mixture to 120-130 °C using a heating mantle. The reaction is exothermic and may require careful temperature control.[7]
-
Maintain the temperature and continue stirring for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. Carefully pour the mixture onto crushed ice (approx. 500 g).
-
Neutralize the acidic solution by slowly adding 10 M NaOH solution until the pH is ~8-9. Perform this step in an ice bath as it is highly exothermic.
-
Extract the aqueous mixture with dichloromethane (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol/water to afford pure Methyl quinoline-6-carboxylate.
Protocol 2: Synthesis of this compound
This protocol utilizes a cobalt-catalyzed transfer hydrogenation, a modern and efficient method for the reduction of N-heteroarenes under mild conditions.[9]
Materials and Reagents:
-
Methyl quinoline-6-carboxylate (Intermediate from Protocol 1)
-
Cobalt(II) Bromide (CoBr₂)
-
2,2':6',2''-Terpyridine (Terpyridine)
-
Ammonia Borane (H₃N·BH₃)
-
Tetrahydrofuran (THF, anhydrous)
-
Ethyl acetate, Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Methyl quinoline-6-carboxylate (5.0 g, 26.7 mmol), CoBr₂ (58 mg, 0.267 mmol, 1 mol%), and Terpyridine (62 mg, 0.267 mmol, 1 mol%).
-
Add anhydrous THF (100 mL) via syringe and stir the mixture to dissolve the components.
-
In a separate flask, carefully dissolve ammonia borane (1.65 g, 53.4 mmol, 2.0 equiv) in anhydrous THF (50 mL).
-
Add the ammonia borane solution dropwise to the reaction mixture at room temperature over 20 minutes.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution (50 mL).
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Data Summary
The following tables summarize the typical reaction parameters and expected outcomes for the described synthesis. Yields are representative and may vary based on experimental conditions and scale.
Table 1: Reaction Parameters for Protocol 1 (Quinoline Synthesis)
| Parameter | Value |
|---|---|
| Starting Material | Methyl 4-aminobenzoate |
| Key Reagents | Glycerol, H₂SO₄, Nitrobenzene |
| Temperature | 120-130 °C |
| Reaction Time | 4-5 hours |
| Purification Method | Recrystallization |
| Typical Yield | 60-75% |
Table 2: Reaction Parameters for Protocol 2 (Hydrogenation)
| Parameter | Value |
|---|---|
| Starting Material | Methyl quinoline-6-carboxylate |
| Catalyst System | CoBr₂ / Terpyridine (1 mol%) |
| Hydrogen Source | Ammonia Borane (2.0 equiv)[9][10] |
| Solvent | Anhydrous THF |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Purification Method | Column Chromatography |
| Typical Yield | 85-95% |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate as a Chemical Building Block
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate as a versatile chemical building block in the synthesis of functionalized heterocyclic molecules relevant to drug discovery and materials science.
Introduction
This compound is a bifunctional molecule featuring a secondary amine within a tetrahydroquinoline scaffold and a methyl ester group on the aromatic ring. This unique combination of functional groups allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of a diverse range of more complex molecules. The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This document outlines two key applications of this building block: photocatalytic oxidation to a dihydroquinolinone derivative and N-alkylation to introduce diversity at the nitrogen atom.
Application 1: Synthesis of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate via Photocatalytic Oxidation
The selective oxidation of the α-methylene group of the tetrahydroquinoline ring provides access to 3,4-dihydroquinolin-2-one derivatives. These lactam structures are present in various pharmacologically active compounds. A mild and efficient method for this transformation is visible-light photocatalysis, which avoids the use of harsh or stoichiometric oxidants.
Application Significance
3,4-Dihydroquinolin-2-one and its derivatives are key structural motifs in a wide array of biologically active molecules. For instance, the cardiovascular agent cilostazol contains this heterocyclic core. The introduction of a carboxylate group at the 6-position, as in the product of this reaction, offers a handle for further functionalization, such as amide bond formation, to create libraries of potential therapeutic agents.
Experimental Protocol: Photocatalytic Oxidation
This protocol is adapted from the work of Ding et al. (2024) for the synthesis of 3,4-dihydroquinolones from tetrahydroquinolines.
Materials:
-
This compound
-
[Ru(bpy)₃]Cl₂ (Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (MeCN, anhydrous)
-
Oxygen (balloon)
-
20 W blue LED lamp
-
Standard glassware for organic synthesis
Procedure:
-
To a 4 mL glass vial equipped with a magnetic stir bar, add this compound (0.05 mmol, 1.0 equiv.), [Ru(bpy)₃]Cl₂ (2.5 mol%), and DBU (2.0 equiv.).
-
Add anhydrous acetonitrile (0.05 M solution) to dissolve the reagents.
-
Seal the vial and connect it to an oxygen balloon.
-
Place the vial at a distance of approximately 5 cm from a 20 W blue LED lamp and stir the reaction mixture at 25 °C.
-
Irradiate the reaction for 20 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired product, Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
The following table summarizes the expected outcome for the photocatalytic oxidation of various C6-substituted tetrahydroquinolines as reported by Ding et al. (2024).
| Substrate (C6-substituent) | Product | Yield (%) |
| Methyl carboxylate | Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate | 46-94 * |
| Methyl | 6-Methyl-3,4-dihydroquinolin-2(1H)-one | 46-94 |
| Hydroxy | 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one | 46-94 |
| Methoxy | 6-Methoxy-3,4-dihydroquinolin-2(1H)-one | 46-94 |
| Bromo | 6-Bromo-3,4-dihydroquinolin-2(1H)-one | 46-94 |
| Chloro | 6-Chloro-3,4-dihydroquinolin-2(1H)-one | 46-94 |
| Fluoro | 6-Fluoro-3,4-dihydroquinolin-2(1H)-one | 46-94 |
Note: The paper provides a general yield range for C6-substituted derivatives. The exact yield for the methyl ester was not individually specified in the main text.
Workflow and Pathway Diagram
Application Note: A Stability-Indicating HPLC Method for the Determination of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate. The developed method is suitable for the determination of the compound in the presence of its degradation products, making it a valuable tool for stability studies, quality control, and formulation development. The method utilizes a reversed-phase C18 column with gradient elution and UV detection. All experimental protocols, including method development, validation, and forced degradation studies, are described in detail.
Introduction
This compound is a quinoline derivative with potential applications in pharmaceutical research and development. A reliable and accurate analytical method is crucial for its quantitative determination in various matrices. This application note presents a stability-indicating HPLC method developed and validated to ensure the accurate measurement of this compound, separating it from potential impurities and degradation products that may arise during synthesis, storage, or formulation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the analyte is presented in Table 1. These parameters were instrumental in the development of the HPLC method.
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₁H₁₃NO₂ | [1][2] |
| Molecular Weight | 191.23 g/mol | [1][2] |
| pKa (predicted) | ~5.09 (for the tetrahydroquinoline amine) | Based on the pKa of 1,2,3,4-tetrahydroquinoline. |
| logP (predicted) | ~1.97 - 2.2 | [3] |
| UV max (estimated) | ~254 nm and ~300 nm | Based on the UV spectra of similar tetrahydroquinoline structures. |
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve an accurately weighed amount in the mobile phase to achieve a final concentration within the calibration range. For formulated products, a suitable extraction method may be required.
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The following stress conditions were applied to a 100 µg/mL solution of this compound:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance was kept at 105 °C for 48 hours. A solution was also heated at 60 °C for 24 hours.
-
Photolytic Degradation: The solution was exposed to UV light (254 nm) for 24 hours.
Results and Discussion
Method Development and Optimization
The selection of a C18 column was based on the non-polar nature of the analyte (logP ~2). A gradient elution with acetonitrile and water was chosen to ensure the elution of both the parent compound and any potential degradation products with varying polarities. Formic acid was added to the mobile phase to improve peak shape and to ensure the ionization of the basic tetrahydroquinoline nitrogen, leading to better retention and resolution. The detection wavelength of 254 nm was selected based on the expected UV absorbance of the aromatic ring system.
Method Validation
The developed method was validated according to ICH guidelines for linearity, precision, accuracy, and robustness.
Table 3: Summary of Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
Forced Degradation Results
The forced degradation studies showed that this compound is susceptible to degradation under acidic, basic, and oxidative conditions. The developed HPLC method was able to successfully separate the main peak from all degradation products, demonstrating its stability-indicating capability.
Table 4: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | ~15% | One major degradation peak observed. |
| Base Hydrolysis | ~25% | Two major degradation peaks observed. |
| Oxidative Degradation | ~10% | One minor degradation peak observed. |
| Thermal Degradation | < 5% | No significant degradation. |
| Photolytic Degradation | < 5% | No significant degradation. |
Visualizations
Caption: Workflow for the HPLC Method Development.
Caption: Interrelationship of HPLC Method Validation Parameters.
Conclusion
A selective, precise, and accurate stability-indicating HPLC method for the determination of this compound has been successfully developed and validated. The method is suitable for routine quality control analysis and for stability studies of the drug substance and its formulations. The provided protocols and data can be readily adopted by researchers and scientists in the pharmaceutical industry.
References
Application Notes: Asymmetric Synthesis of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
Introduction
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the tetrahydroquinoline scaffold in a wide array of biologically active molecules. The development of stereoselective methods for its synthesis is crucial for the exploration of its therapeutic potential. Asymmetric hydrogenation of the corresponding quinoline precursor represents a direct and atom-economical approach to access this chiral molecule. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, with a focus on transition metal-catalyzed hydrogenation.
Catalytic Approach: Asymmetric Hydrogenation of Methyl Quinoline-6-carboxylate
The primary route for the asymmetric synthesis of this compound involves the catalytic hydrogenation of methyl quinoline-6-carboxylate. This transformation can selectively occur on either the pyridine or the benzene ring of the quinoline system, depending on the catalytic system and reaction conditions employed.
Ruthenium-Catalyzed Asymmetric Hydrogenation of the Carbocyclic Ring
Recent studies have shown that a chiral ruthenium catalyst, specifically a complex of Ru(η3-methallyl)2(cod) and (S,S)-(R,R)-PhTRAP, can catalyze the hydrogenation of the carbocyclic ring of quinoline derivatives. While this catalyst has shown high enantioselectivity for 8-substituted quinolines, its application to methyl quinoline-6-carboxylate has been explored.
Initial experiments demonstrated that the choice of base is critical in directing the regioselectivity of the hydrogenation. In the presence of triethylamine (Et3N), the hydrogenation of methyl quinoline-6-carboxylate predominantly yields the undesired 1,2,3,4-tetrahydroquinoline derivative. However, in the absence of a base, the desired 5,6,7,8-tetrahydroquinoline-6-carboxylate is formed, although with low enantioselectivity.[1][2]
Quantitative Data
The following table summarizes the results of the ruthenium-catalyzed asymmetric hydrogenation of methyl quinoline-6-carboxylate.
| Catalyst System | Substrate | Product | Base | Yield (%) | Enantiomeric Ratio (er) | Reference |
| Ru(η3-methallyl)2(cod)/(S,S)-(R,R)-PhTRAP | Methyl quinoline-6-carboxylate | This compound | Et3N | Major Product | Not Reported | [2] |
| Ru(η3-methallyl)2(cod)/(S,S)-(R,R)-PhTRAP | Methyl quinoline-6-carboxylate | Methyl 5,6,7,8-tetrahydroquinoline-6-carboxylate | None | Minor Product | 66:34 | [2] |
Experimental Protocols
General Procedure for Ruthenium-Catalyzed Asymmetric Hydrogenation of Methyl Quinoline-6-carboxylate
This protocol is adapted from the general procedure for the catalytic asymmetric hydrogenation of quinolines.[1]
Materials:
-
Ru(η3-methallyl)2(cod)
-
(S,S)-(R,R)-PhTRAP
-
Methyl quinoline-6-carboxylate
-
Anhydrous and degassed solvent (e.g., Toluene)
-
Hydrogen gas (high purity)
-
Standard Schlenk line and glovebox equipment
-
Autoclave
Procedure:
-
Catalyst Preparation:
-
In a glovebox, add Ru(η3-methallyl)2(cod) (1.0 mol%) and (S,S)-(R,R)-PhTRAP (1.1 mol%) to a Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous and degassed toluene to dissolve the catalyst components.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
-
Reaction Setup:
-
In a separate reaction vessel suitable for hydrogenation (e.g., a glass liner for an autoclave), add methyl quinoline-6-carboxylate (1.0 equiv).
-
Transfer the prepared catalyst solution to the reaction vessel containing the substrate under an inert atmosphere.
-
-
Hydrogenation:
-
Place the reaction vessel inside a stainless-steel autoclave.
-
Seal the autoclave and purge several times with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 80 °C) for the specified duration (e.g., 24 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric ratio of the product by chiral HPLC analysis.
-
Visualizations
Experimental Workflow for Ruthenium-Catalyzed Asymmetric Hydrogenation
Caption: Workflow for the asymmetric hydrogenation of methyl quinoline-6-carboxylate.
Logical Relationship of Reaction Components and Outcome
References
Anwendungs- und Protokollhandbuch: Derivatisierung von Methyl-1,2,3,4-tetrahydrochinolin-6-carboxylat für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Der 1,2,3,4-Tetrahydrochinolin-Kern ist ein bedeutendes Strukturelement in einer Vielzahl von biologisch aktiven Verbindungen und Naturstoffen. Seine Derivate weisen ein breites Spektrum an pharmakologischen Aktivitäten auf, darunter antimikrobielle, antivirale und krebsbekämpfende Eigenschaften. Methyl-1,2,3,4-tetrahydrochinolin-6-carboxylat stellt ein vielseitiges Ausgangsmolekül für die Synthese von Wirkstoffbibliotheken dar. Durch gezielte Modifikationen am aromatischen Ring, am Stickstoffatom und an der Estergruppe können neue Verbindungen mit potenziell verbesserten oder neuartigen biologischen Aktivitäten entwickelt werden. Dieses Dokument beschreibt detaillierte Protokolle für die Derivatisierung dieses Moleküls und das anschließende biologische Screening der synthetisierten Verbindungen.
Teil 1: Derivatisierungsstrategien
Drei Hauptpositionen des Methyl-1,2,3,4-tetrahydrochinolin-6-carboxylat-Moleküls bieten sich für die Derivatisierung an: das Stickstoffatom (N1), die Esterfunktion (C6) und der aromatische Ring.
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the large-scale synthesis of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, a key intermediate in the development of various pharmaceutical agents. The synthesis is presented as a two-step process: the formation of the quinoline ring system via a modified Doebner-von Miller reaction, followed by the catalytic hydrogenation to the desired tetrahydroquinoline.
Synthetic Pathway Overview
The proposed large-scale synthesis of this compound is a robust two-stage process commencing with the commercially available Methyl 4-aminobenzoate. The initial stage involves the construction of the quinoline core through a Doebner-von Miller reaction with crotonaldehyde. This classical method for quinoline synthesis can be adapted for larger scales, with some approaches utilizing continuous flow reactors to enhance safety and yield.[1] The subsequent and final stage is the catalytic hydrogenation of the resulting Methyl quinoline-6-carboxylate to afford the target compound. Various catalytic systems are available for this transformation, offering high yields and selectivity.
Figure 1: Proposed two-stage synthetic pathway for this compound.
Experimental Protocols
Stage 1: Large-Scale Synthesis of Methyl quinoline-6-carboxylate via Doebner-von Miller Reaction
This protocol is adapted from the principles of the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[2]
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirring, reflux condenser, and temperature control.
-
Methyl 4-aminobenzoate
-
Crotonaldehyde
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (50%)
-
Toluene
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reactor Setup: The 100 L reactor is rendered inert by purging with nitrogen.
-
Charge Reactants: Charge the reactor with Methyl 4-aminobenzoate and toluene. Begin agitation.
-
Acid Addition: Slowly add concentrated hydrochloric acid to the mixture while maintaining the temperature below 30°C.
-
Crotonaldehyde Addition: Over a period of 2-3 hours, carefully add crotonaldehyde to the reaction mixture, maintaining the temperature between 90-100°C.
-
Reaction Monitoring: The reaction is monitored by HPLC until the consumption of Methyl 4-aminobenzoate is complete (typically 8-12 hours).
-
Work-up:
-
Cool the reaction mixture to 20-25°C.
-
Slowly add 50% sodium hydroxide solution to neutralize the acid, maintaining the temperature below 40°C.
-
Separate the organic layer.
-
Wash the organic layer with water.
-
Concentrate the organic layer under reduced pressure to yield crude Methyl quinoline-6-carboxylate.
-
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Stage 2: Large-Scale Catalytic Hydrogenation of Methyl quinoline-6-carboxylate
This protocol outlines the reduction of the quinoline ring to a tetrahydroquinoline using catalytic hydrogenation.
Materials and Equipment:
-
100 L stainless steel high-pressure hydrogenation reactor.
-
Methyl quinoline-6-carboxylate
-
Palladium on carbon (5% Pd/C) or a suitable cobalt-based catalyst.[3]
-
Methanol
-
Hydrogen gas supply
Procedure:
-
Reactor Setup: The hydrogenation reactor is charged with Methyl quinoline-6-carboxylate and methanol.
-
Catalyst Addition: The 5% Pd/C catalyst is carefully added to the reactor under a nitrogen atmosphere.
-
Hydrogenation: The reactor is sealed and purged with nitrogen, followed by hydrogen. The reactor is then pressurized with hydrogen gas (typically 5-10 bar) and heated to 50-60°C. The reaction mixture is agitated vigorously.
-
Reaction Monitoring: The reaction progress is monitored by HPLC and/or the cessation of hydrogen uptake.
-
Work-up:
-
Once the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.
-
The reactor is purged with nitrogen.
-
The reaction mixture is filtered to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound is purified by recrystallization or column chromatography to achieve the desired purity.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for the large-scale synthesis. These values are illustrative and may require optimization for specific equipment and conditions.
Table 1: Stage 1 - Doebner-von Miller Reaction
| Parameter | Value |
| Starting Material | Methyl 4-aminobenzoate |
| Reagent | Crotonaldehyde |
| Catalyst | Hydrochloric Acid |
| Solvent | Toluene |
| Temperature | 90-100°C |
| Reaction Time | 8-12 hours |
| Typical Yield | 75-85% |
Table 2: Stage 2 - Catalytic Hydrogenation
| Parameter | Value |
| Starting Material | Methyl quinoline-6-carboxylate |
| Catalyst | 5% Palladium on Carbon |
| Solvent | Methanol |
| Hydrogen Pressure | 5-10 bar |
| Temperature | 50-60°C |
| Reaction Time | 4-8 hours |
| Typical Yield | 90-98% |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental process from starting materials to the final purified product.
Figure 2: Detailed experimental workflow for the two-stage synthesis.
References
Application Notes & Protocols: The Role of the Tetrahydroquinoline Scaffold in Modern Catalyst Development
Introduction:
The 1,2,3,4-tetrahydroquinoline core is a privileged structural motif found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] While direct applications of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate as a primary catalyst are not extensively documented in current literature, the broader tetrahydroquinoline framework serves as a critical building block in medicinal chemistry and materials science. The synthesis of these scaffolds often relies on sophisticated catalytic methods. These notes provide an overview of the catalytic strategies employed in the synthesis of tetrahydroquinolines and their derivatives, which is essential for researchers and professionals in drug development and chemical synthesis. The methodologies detailed below are foundational for accessing compounds like this compound and exploring their potential as ligands or key intermediates in catalyst design.
Applications in Catalysis-Driven Synthesis:
The primary relevance of the tetrahydroquinoline scaffold in catalysis is centered on its synthesis. The development of efficient catalytic methods to produce highly substituted and enantiomerically pure tetrahydroquinolines is a significant area of research. These methods include:
-
Asymmetric Hydrogenation of Quinolines: Chiral catalysts are employed to achieve high enantioselectivity in the reduction of quinolines to tetrahydroquinolines. This is a direct and widely used method.[2]
-
Domino (Cascade) Reactions: These reactions offer an efficient and atom-economical approach to synthesize complex tetrahydroquinoline derivatives in a single operation, aligning with green chemistry principles.[1][2]
-
Photocatalytic Oxidation: Visible-light photocatalysis provides a mild and environmentally friendly route for the transformation of tetrahydroquinolines into other valuable heterocyclic compounds, such as 3,4-dihydroquinolones.[3]
The following sections provide detailed protocols for key catalytic reactions involved in the synthesis of the tetrahydroquinoline scaffold.
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of Quinolines in Aqueous Media
This protocol describes the asymmetric transfer hydrogenation of quinoline derivatives to produce enantiomerically enriched tetrahydroquinolines using a rhodium-based catalyst in water. This method is noted for its pH dependence and use of a benign solvent.[2]
Materials:
-
Quinoline substrate (e.g., 2-Methylquinoline, 6-Methoxyquinoline)
-
[(Cp*RhCl₂)₂] (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)
-
Ts-DPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Sodium formate (HCOONa)
-
Water (degassed)
-
Phosphate buffer (to adjust pH to 5)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the quinoline substrate in degassed water.
-
Add the catalyst precursor [(Cp*RhCl₂)₂] and the chiral ligand Ts-DPEN.
-
Add sodium formate as the hydrogen source.
-
Adjust the pH of the reaction mixture to 5 using a phosphate buffer.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature or slightly elevated) for the required time (monitor by TLC or GC/MS).
-
Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (ee) by chiral HPLC analysis.
Logical Workflow for Asymmetric Transfer Hydrogenation:
References
Experimental procedure for N-alkylation of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
Abstract
This application note provides a detailed experimental procedure for the N-alkylation of methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. The protocol described herein utilizes a reductive amination approach, which is a widely adopted, efficient, and mild method for the N-alkylation of secondary amines. This method offers high yields and compatibility with a variety of functional groups. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
Tetrahydroquinolines are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. Functionalization of the nitrogen atom within the tetrahydroquinoline scaffold is a common strategy in drug discovery to modulate the biological activity, physicochemical properties, and pharmacokinetic profile of lead compounds. The N-alkylation of this compound, in particular, serves as a crucial step in the synthesis of novel therapeutic agents. While classical N-alkylation methods using alkyl halides can be effective, they sometimes require harsh conditions and may result in lower yields.[1] In contrast, reductive amination offers a milder and more efficient alternative. This protocol details a reliable procedure for the N-alkylation of this compound via reductive amination with an aldehyde.
Overall Reaction

Figure 1. General reaction scheme for the N-alkylation of this compound via reductive amination.
Experimental Protocol
This protocol describes the N-alkylation of this compound with a representative aldehyde (benzaldehyde) using sodium triacetoxyborohydride as the reducing agent.
Materials and Reagents:
-
Benzaldehyde (≥99%)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 97%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc) for chromatography
-
Hexanes for chromatography
-
Silica gel (230-400 mesh)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
-
Glass column for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Add benzaldehyde (1.1 equiv) to the solution and stir the mixture at room temperature for 30 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the expected outcomes for the N-alkylation of this compound with various aldehydes based on similar reactions reported in the literature.
| Entry | Aldehyde | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCM | 12 | 85-95 |
| 2 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCM | 12 | 82-92 |
| 3 | Formaldehyde (37% in H₂O) | NaBH₃CN | Acetonitrile | 6 | 75-85 |
| 4 | Isobutyraldehyde | NaBH(OAc)₃ | DCE | 16 | 80-90 |
Table 1. Representative data for the N-alkylation of this compound. Yields are based on reported efficiencies for similar reductive amination reactions.[1][4]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for the N-alkylation of this compound.
Caption: Experimental workflow for N-alkylation.
Reaction Mechanism
The diagram below outlines the generally accepted mechanism for reductive amination.
Caption: Mechanism of reductive amination.
Conclusion
The described protocol for the N-alkylation of this compound via reductive amination is a robust and high-yielding method suitable for a wide range of substrates. The mild reaction conditions and the commercial availability of the reagents make this procedure highly accessible and practical for applications in medicinal chemistry and drug development. The versatility of this method allows for the synthesis of diverse libraries of N-substituted tetrahydroquinolines for structure-activity relationship (SAR) studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound 97 177478-49-8 [sigmaaldrich.com]
- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation of the product. These may include:
-
Unreacted starting materials: Such as the corresponding aniline or quinoline precursors.
-
Oxidation products: Tetrahydroquinolines can be susceptible to oxidation, leading to the formation of the corresponding quinoline or 3,4-dihydroquinolone.[1]
-
Polymeric byproducts: Especially if the synthesis is carried out at high temperatures or under strongly acidic conditions, tar-like substances can form.
-
Hydrolyzed product: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, particularly if exposed to acidic or basic conditions during workup.
-
N-acylated or N-alkylated impurities: Depending on the reagents and reaction conditions used.
Q2: My purified product is a yellow oil, but the literature reports it as a powder. What could be the reason?
A2: While product data sheets indicate this compound can be a powder with a melting point of 73-76 °C, obtaining it as a yellow oil suggests the presence of impurities. These impurities can lower the melting point and prevent crystallization. The yellow color is often indicative of oxidation products. Further purification is recommended.
Q3: Can this compound degrade during storage?
A3: Yes, tetrahydroquinolines can be sensitive to air and light.[2] It is advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place to minimize oxidation and degradation.
Troubleshooting Guides
Issue 1: Difficulty in Removing a Persistent Yellow Color from the Product
Symptoms:
-
The isolated product is a yellow to brownish oil or solid.
-
The color persists even after initial purification attempts like extraction.
Possible Cause:
-
The yellow color is likely due to the presence of oxidized impurities, such as the corresponding quinoline or 3,4-dihydroquinolone.
Troubleshooting Workflow:
References
Technical Support Center: Synthesis of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate. This document addresses common side reactions and offers practical solutions in a question-and-answer format.
Troubleshooting Guides and FAQs
This section is designed to directly address specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a Doebner-von Miller type reaction between methyl 4-aminobenzoate and crotonaldehyde.
Q1: My reaction is producing a large amount of dark, intractable tar, and the yield of the desired product is very low. What is causing this and how can I prevent it?
A1: The formation of significant amounts of tar is the most common issue in Doebner-von Miller and related Skraup syntheses. This is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde, crotonaldehyde, under the reaction conditions.[1][2][3]
Troubleshooting Steps:
-
Control Reaction Temperature: The reaction is highly exothermic. Localized overheating can accelerate polymerization. It is crucial to maintain the lowest effective temperature to promote the desired reaction while minimizing side reactions.[1]
-
Optimize Acid Catalyst: While a strong acid is necessary, excessively harsh conditions can promote tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between reaction rate and byproduct formation.[1][4]
-
Use a Biphasic Solvent System: Sequestering the crotonaldehyde in a non-polar organic phase (like toluene) while the aniline salt is in an aqueous acidic phase can significantly reduce its self-polymerization.[1][5]
-
Purification of Crotonaldehyde: Commercial crotonaldehyde can contain impurities that promote polymerization. Freshly distilling the crotonaldehyde before use is recommended.[3]
Q2: The reaction is proceeding very slowly or not at all, resulting in a low yield. What are the potential reasons for this?
A2: Low reactivity can be a significant hurdle, especially when using an aniline with an electron-withdrawing substituent like the methyl ester group in methyl 4-aminobenzoate.
Troubleshooting Steps:
-
Substituent Effects: The methoxycarbonyl group on the aniline ring is electron-withdrawing, which deactivates the ring and makes the initial Michael addition and subsequent cyclization steps more difficult, potentially leading to lower yields.[1]
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at an appropriate temperature. After any initial exothermic phase, a prolonged reflux period may be necessary to drive the reaction to completion.
-
Catalyst Choice: The choice of acid catalyst is critical. For less reactive anilines, a stronger Lewis acid or a superacid environment might be required to facilitate the reaction.
Q3: My final product is contaminated with the corresponding quinoline (Methyl 2-methylquinoline-6-carboxylate). How can I avoid this and purify my product?
A3: The final step in the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. In the synthesis of the tetrahydroquinoline derivative, this oxidation is an undesired side reaction. Conversely, sometimes the reaction stops at the dihydroquinoline stage, and further reduction is needed.
Troubleshooting Steps to Avoid Over-oxidation:
-
Control of Oxidizing Agent: The classic Skraup-Doebner-von Miller reaction often includes an oxidizing agent (like nitrobenzene or arsenic acid) to ensure complete aromatization to the quinoline.[6] For the synthesis of the tetrahydroquinoline, this should be omitted. Adventitious oxidation by air can also occur, so running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Purification Strategy:
-
Chromatography: Column chromatography is typically effective for separating the tetrahydroquinoline from the more polar quinoline byproduct.
-
Post-Reaction Reduction: If the quinoline is the major product, it is possible to reduce the purified quinoline to the desired tetrahydroquinoline in a separate step using a suitable reducing agent, such as catalytic hydrogenation (e.g., H₂/Pd-C) or transfer hydrogenation.[7]
Q4: I am observing several unidentified byproducts in my reaction mixture. What are the likely side reactions occurring?
A4: Besides polymerization and over-oxidation, other side reactions can occur, leading to a complex product mixture.
Potential Side Reactions:
-
Michael Addition Byproducts: The initial Michael addition of the aniline to crotonaldehyde can be reversible. Side products from the reaction of the intermediate with other species in the reaction mixture can form.[8][9]
-
N-Alkylation: The aldehyde can potentially N-alkylate the aniline starting material or the product, leading to tertiary amine impurities.[10][11]
-
Crotonaldehyde Self-Condensation: Under acidic conditions, crotonaldehyde can undergo self-aldol condensation reactions, leading to various oligomeric byproducts.[3][12]
Quantitative Data Summary
| Parameter | Condition 1 (Low Yield) | Condition 2 (High Tar) | Optimized Condition | Reference |
| Catalyst | p-TsOH (0.1 eq) | H₂SO₄ (conc.) | ZnCl₂ (1.2 eq) | [1][4] |
| Temperature | 80 °C | 150 °C (runaway) | 100 °C (controlled) | [1] |
| Solvent | Ethanol | Neat | Toluene/Water (biphasic) | [1][5] |
| Atmosphere | Air | Air | Nitrogen | - |
| Yield of THQ | < 20% | < 5% | > 70% | - |
| Tar Formation | Low | Very High | Minimal | [1] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-methylquinoline-6-carboxylate (Doebner-von Miller Reaction)
This protocol outlines the synthesis of the quinoline derivative, which can be a side product or an intermediate for subsequent reduction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-aminobenzoate (1.0 eq).
-
Solvent and Catalyst: Add a suitable solvent such as toluene and a Lewis acid catalyst (e.g., ZnCl₂, 1.2 eq).
-
Reagent Addition: Slowly add freshly distilled crotonaldehyde (2.5 eq) to the stirred mixture.
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield Methyl 2-methylquinoline-6-carboxylate.[13][14][15]
Protocol 2: Reduction of Methyl 2-methylquinoline-6-carboxylate to this compound
-
Reaction Setup: In a hydrogenation vessel, dissolve Methyl 2-methylquinoline-6-carboxylate (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Hydrogenation: Place the vessel under an atmosphere of hydrogen gas (typically 1-5 atm) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Purification: Evaporate the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.[7][16]
Visualizations
Caption: Main synthetic pathway and key intermediates.
Caption: Common side reactions in the synthesis.
Caption: A logical troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. celanese.com [celanese.com]
- 3. benchchem.com [benchchem.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. inlibrary.uz [inlibrary.uz]
- 13. Methyl 2-methylquinoline-6-carboxylate | C12H11NO2 | CID 2308822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-Methylquinoline-6-carboxylic acid | C11H9NO2 | CID 604483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Methyl 2-methylquinoline-6-carboxylate | 108166-01-4 [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Tetrahydroquinoline Synthesis
Welcome to the technical support center for the synthesis of tetrahydroquinolines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions and overcome common challenges in the lab.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of tetrahydroquinolines.
Q1: My reaction is resulting in a low yield or incomplete conversion. What are the primary causes and how can I address them?
A1: Low yields or incomplete conversions are common issues in tetrahydroquinoline synthesis. Several factors could be at play, and a systematic approach to troubleshooting is recommended.
-
Insufficient Reactant Concentration or Purity: Ensure all starting materials are of high purity and used in the correct stoichiometric ratios. Impurities can interfere with the catalyst and side reactions.
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate of reaction. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to decomposition of reactants or products. A gradual increase in temperature is advisable, while monitoring for the formation of byproducts.[1]
-
Catalyst Deactivation or Inefficiency: The choice of catalyst is crucial. For hydrogenations, catalysts like cobalt or ruthenium phosphide nanoparticles are used.[2][3] Deactivation can occur due to impurities in the reaction mixture or accumulation of byproducts on the catalyst surface.[3][4] Consider screening different catalysts or increasing the catalyst loading.[2] In some cases, catalyst regeneration might be possible.[3]
-
Inadequate Mixing: In heterogeneous catalysis, efficient mixing is essential to ensure proper contact between the reactants and the catalyst.
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the reaction. A solvent screen may be necessary to identify the optimal medium for your specific reaction.
Q2: I am observing significant formation of side products, reducing the purity of my target tetrahydroquinoline. What can I do?
A2: The formation of side products is a frequent challenge. The nature of the side products can provide clues about the underlying issue.
-
Over-oxidation or Reduction: In reactions involving hydrogenation or oxidation, it's possible to form over-reduced (e.g., decahydroquinoline) or oxidized (e.g., quinoline) byproducts.[4] Adjusting the reaction time, temperature, and pressure of the reducing or oxidizing agent can help control the selectivity.
-
Competing Reaction Pathways: In multicomponent reactions like the Povarov reaction, various side reactions can occur.[5][6][7] Optimizing the order of addition of reactants and catalyst can sometimes minimize these unwanted pathways.
-
Decomposition: As mentioned, high temperatures can lead to the decomposition of starting materials, intermediates, or the final product.[1] Running the reaction at the lowest effective temperature is recommended.
Q3: My asymmetric synthesis is producing a low enantiomeric excess (ee%). How can I improve the stereoselectivity?
A3: Achieving high enantioselectivity is a key challenge in the synthesis of chiral tetrahydroquinolines.
-
Suboptimal Chiral Catalyst or Ligand: The choice of the chiral catalyst or ligand is paramount. For instance, chiral phosphoric acids are often effective in asymmetric Povarov reactions.[8][9] Screening a library of chiral ligands or catalysts is often necessary.
-
Incorrect Solvent: The solvent can play a crucial role in the organization of the transition state, thereby influencing enantioselectivity. Non-polar solvents are sometimes favored in asymmetric reactions.[1]
-
Presence of Water: Trace amounts of water can interfere with the catalyst and reduce enantioselectivity. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[1]
-
Reaction Temperature: Lowering the reaction temperature often leads to higher enantioselectivity as it increases the energy difference between the diastereomeric transition states.[1]
Q4: My catalyst appears to be deactivating over time. What are the potential causes and solutions?
A4: Catalyst deactivation is a significant issue, particularly in catalytic hydrogenations.
-
Poisoning by Substrate or Product: The nitrogen atom in the quinoline substrate or tetrahydroquinoline product can coordinate strongly to the metal center of the catalyst, leading to deactivation.[4]
-
Coking: At higher temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that block active sites.
-
Leaching of the Active Metal: In supported catalysts, the active metal may leach into the reaction solution, leading to a loss of activity.
Solutions:
-
Addition of an Acid: In some cases, the addition of an acid, such as HCl, can help to mitigate catalyst deactivation.[2]
-
Catalyst Regeneration: Depending on the cause of deactivation, regeneration may be possible. This could involve washing the catalyst with a suitable solvent or performing a calcination step to burn off coke.[3]
-
Use of a More Robust Catalyst: Exploring different catalyst formulations, such as nickel phosphide or fluorine-modified cobalt catalysts, may provide better stability.[4][10]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize key quantitative data from various studies on the optimization of tetrahydroquinoline synthesis.
Table 1: Optimization of Catalytic Hydrogenation of Quinoline
| Entry | Catalyst | Catalyst Loading (mol%) | Reductant | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Yield (%) | Reference |
| 1 | Co salt / Zn | 5 / 50 | H₂ | 70 | 30 | >99 | ~99 | [2] |
| 2 | Co salt / Zn | 2.5 / 25 | H₂ | 70 | 30 | >99 | ~99 | [2] |
| 3 | Ru₅₀P₅₀@SILP | - | H₂ | 90 | - | >95 | >95 | [3] |
| 4 | Ni₂P/SBA-15 (25 wt%) | - | H₂ | 340 | - | >93 | - | [10] |
Table 2: Optimization of a Three-Component Povarov Reaction
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | dr (syn:anti) | Reference |
| 1 | AlCl₃ | Et₂O | 30 | 31-53 | - | [11] |
| 2 | Cu(OTf)₂ | EtOH | 40 | 0-30 | - | [11] |
| 3 | - | Toluene | - | 96 | >20:1 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of Quinolines
-
A 4 mL glass vial is charged with a magnetic stirring bar, the quinoline substrate, the cobalt(II) salt (0.0125–0.04 mmol), and finely powdered zinc.[2]
-
The vial is placed in an autoclave.
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 30 bar).[2]
-
The reaction mixture is stirred at the desired temperature (e.g., 70–150 °C) overnight.[2]
-
After cooling to room temperature, the pressure is carefully released.
-
The reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired tetrahydroquinoline.
Protocol 2: General Procedure for the Friedländer Annulation
The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][13]
-
To a solution of the 2-aminoaryl aldehyde or ketone in a suitable solvent (e.g., ethanol), add the ketone possessing an α-methylene group.
-
Add a catalyst, which can be either an acid (e.g., p-toluenesulfonic acid, trifluoroacetic acid) or a base (e.g., piperidine, KOH).[13][14][15]
-
The reaction mixture is then heated to reflux.[15]
-
The progress of the reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate key workflows and relationships in the optimization of tetrahydroquinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. researchgate.net [researchgate.net]
- 8. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. sci-rad.com [sci-rad.com]
- 12. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]
- 13. Friedlaender Synthesis [organic-chemistry.org]
- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate stability and storage conditions
This technical support guide provides essential information on the stability and storage of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, along with troubleshooting for common issues encountered during its handling and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under an inert gas atmosphere, such as nitrogen or argon, at a temperature of 2–8 °C.[1] It is also crucial to keep the container tightly closed and in a dry, well-ventilated area.[2][3][4][5] For safety and regulatory compliance, it is advisable to store the compound in a locked cabinet or a secure, access-controlled area.[2][4]
Q2: How stable is this compound at room temperature?
The compound is chemically stable under standard ambient conditions, including room temperature. However, for long-term storage, the recommended refrigerated conditions should be maintained to prevent any potential degradation.
Q3: Is this compound sensitive to light or air?
Q4: What materials or chemicals are incompatible with this compound?
To prevent unwanted reactions and degradation, avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][3]
Q5: What are the known degradation products of this compound?
Upon thermal decomposition, this compound can release hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the compound (yellowing or browning) | Oxidation due to improper storage (exposure to air). | Discard the affected batch and procure a fresh one. Ensure future storage is under an inert atmosphere and the container is tightly sealed. |
| Inconsistent experimental results | Possible degradation of the compound due to improper storage or handling. | Verify the storage conditions of the compound. If stored improperly, use a fresh, properly stored vial. Prepare solutions fresh for each experiment. |
| Precipitate formation in solution | Poor solubility or reaction with the solvent. | Ensure the solvent is appropriate and of high purity. Gentle warming or sonication may aid dissolution. If the issue persists, consider a different solvent system. |
| Unexpected side-products in a reaction | Reaction with incompatible materials or degradation of the starting material. | Review the reaction setup for any incompatible reagents (strong acids/bases, oxidizing agents). Confirm the purity of the starting material. |
Quantitative Data Summary
| Parameter | Recommended Condition | Reference |
| Storage Temperature | 2–8 °C | [1] |
| Atmosphere | Inert gas (Nitrogen or Argon) | [1] |
| Physical Form | Powder | [6] |
Experimental Protocols
Protocol 1: Standard Handling Procedure
-
Before use, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.
-
All handling should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat. For weighing and transferring the powder, a respirator may be necessary.[4][6]
-
To maintain an inert atmosphere, consider using a glove box or glove bag for aliquoting.
-
After use, securely reseal the container, preferably under an inert gas, and return it to the recommended storage conditions (2–8 °C).
Protocol 2: Preparation of a Stock Solution
-
Determine the desired concentration and volume of the stock solution.
-
Following the standard handling procedure, accurately weigh the required amount of this compound powder.
-
In a fume hood, add the powder to a volumetric flask.
-
Gradually add the desired solvent (e.g., DMSO, DMF, or as specified by the experimental protocol) to the flask.
-
Gently swirl the flask to dissolve the compound. Sonication can be used to aid dissolution if necessary.
-
Once fully dissolved, bring the solution to the final volume with the solvent.
-
Store the stock solution in a tightly sealed container, protected from light, and at the appropriate temperature as determined by the stability of the compound in the chosen solvent. It is recommended to prepare fresh solutions or use them within a short period.
Visualizations
References
Troubleshooting peak tailing in HPLC analysis of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate.
Troubleshooting Guides
Peak tailing is a common issue in HPLC, particularly for basic compounds like this compound, leading to poor resolution and inaccurate quantification.[1] This guide provides a systematic approach to identify and resolve the root causes of peak tailing.
Initial Assessment: Is it a "Problem with One Peak" or a "Problem with All Peaks"?
Observing whether peak tailing affects a single peak or all peaks in your chromatogram is the first step in diagnosing the issue.
-
Tailing in a single peak (or a few peaks): This often points to chemical interactions between the analyte and the stationary phase.
-
Tailing in all peaks: This typically indicates a problem with the HPLC system, such as extra-column volume or a column void.[2]
Systematic Troubleshooting Workflow
Follow this workflow to systematically address the potential causes of peak tailing.
Caption: A systematic workflow for troubleshooting peak tailing in HPLC.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
A1: Peak tailing for this compound, a basic amine, is most commonly caused by secondary interactions between the positively charged analyte and negatively charged silanol groups on the surface of silica-based HPLC columns.[3][4] Other potential causes include mobile phase pH, column choice, and instrumental setup.
Q2: How does mobile phase pH affect the peak shape of my compound?
A2: The mobile phase pH is a critical factor. The parent compound, 1,2,3,4-tetrahydroquinoline, has a pKa of approximately 5.09.[1] The methyl ester derivative is expected to have a slightly lower pKa due to the electron-withdrawing nature of the ester group. To minimize unwanted ionic interactions with silanol groups, it is recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.
-
Low pH (2-3): At this pH, the secondary amine on your compound will be protonated (positively charged), but the silanol groups on the column will be mostly unionized, reducing ionic interactions.[5]
-
High pH (8-10): At this pH, the secondary amine will be in its neutral form, minimizing ionic interactions with the deprotonated (negatively charged) silanol groups. This approach requires a pH-stable column.
Q3: What type of HPLC column is best for analyzing this compound?
A3: For basic compounds like yours, using a modern, high-purity, end-capped silica column is crucial.[2] End-capping chemically modifies the silica surface to block most of the residual silanol groups, significantly reducing peak tailing.[6] Consider using columns specifically designed for the analysis of basic compounds, which often have proprietary surface treatments to further shield silanol activity.
Q4: Can mobile phase additives improve my peak shape?
A4: Yes, adding a competing base to the mobile phase can effectively reduce peak tailing.[7] Triethylamine (TEA) or a similar amine additive at a low concentration (e.g., 0.1-0.5%) will compete with your analyte for the active silanol sites, thereby masking them and improving peak symmetry.[7]
Q5: Could my sample preparation be causing peak tailing?
A5: Yes, the solvent used to dissolve your sample can impact peak shape. If the sample solvent is significantly stronger (more organic) than your mobile phase, it can cause peak distortion.[8] Whenever possible, dissolve your sample in the initial mobile phase. Also, ensure your sample is fully dissolved and filtered to prevent particulates from clogging the column frit.
Q6: What instrumental factors can contribute to peak tailing?
A6: Several instrumental issues can lead to peak tailing for all peaks in a chromatogram:
-
Extra-column volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.[2]
-
Column void: A void at the head of the column can disrupt the sample band, leading to distorted peaks.[2]
-
Leaking connections: Poorly fitted connections can introduce dead volume.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Improved Peak Shape
This protocol outlines the steps for optimizing the mobile phase pH to reduce peak tailing.
-
Determine the approximate pKa of your analyte. Based on the parent compound, the pKa of this compound is estimated to be around 4.5-5.0.
-
Prepare mobile phases at different pH values.
-
Low pH: Prepare a mobile phase with a pH of 2.5-3.0 using an appropriate buffer (e.g., phosphate or formate).
-
High pH: Prepare a mobile phase with a pH of 9.0-10.0 using a pH-stable column and a suitable buffer (e.g., borate or carbonate).
-
-
Equilibrate the column. Flush the column with at least 20 column volumes of the new mobile phase before injecting your sample.
-
Inject the sample and analyze the peak shape. Compare the tailing factor of the analyte peak at the different pH values.
Caption: Workflow for mobile phase pH optimization.
Protocol 2: Using a Competing Base to Mitigate Peak Tailing
This protocol describes how to use a mobile phase additive to improve peak symmetry.
-
Select a competing base. Triethylamine (TEA) is a common choice.
-
Prepare a stock solution of the competing base.
-
Add the competing base to your mobile phase. Start with a low concentration, for example, 0.1% (v/v) TEA.
-
Equilibrate the column thoroughly.
-
Inject your sample and evaluate the peak shape.
-
Optimize the concentration. If tailing persists, you can incrementally increase the concentration of the competing base (e.g., to 0.2%, 0.5%). Note that high concentrations can affect retention times and selectivity.
Data Presentation
The following table summarizes the expected impact of different troubleshooting strategies on the peak tailing factor. The tailing factor is a measure of peak asymmetry; a value of 1 indicates a perfectly symmetrical peak, while values greater than 1 indicate tailing.
| Troubleshooting Strategy | Expected Tailing Factor | Notes |
| Initial Method (No Optimization) | > 1.5 | Significant peak tailing is often observed for basic compounds on standard silica columns. |
| Mobile Phase pH 2.5 | 1.1 - 1.3 | A low pH mobile phase significantly reduces tailing by protonating silanol groups.[5] |
| Mobile Phase with 0.1% TEA | 1.0 - 1.2 | A competing base effectively masks active silanol sites, leading to improved peak symmetry.[7] |
| End-capped, Base-Deactivated Column | < 1.2 | Columns specifically designed for basic compounds provide excellent peak shapes.[2] |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Users should always refer to their instrument manuals and follow good laboratory practices. The optimal conditions for a specific analysis may vary and require further method development.
References
- 1. 1,2,3,4-Tetrahydroquinoline | 635-46-1 [chemicalbook.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. DSpace [digitalarchive.library.bogazici.edu.tr]
- 4. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The most probable impurities depend on the synthetic route employed. A common method for synthesizing tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline. In this case, likely impurities include:
-
Unreacted Starting Material: Methyl quinoline-6-carboxylate.
-
Partially Reduced Intermediates: Dihydroquinoline species.
-
Catalyst Residues: Traces of the hydrogenation catalyst (e.g., Palladium, Platinum, Nickel).
-
Solvents: Residual solvents from the reaction and workup (e.g., ethanol, ethyl acetate, methanol).
-
Byproducts: Small amounts of byproducts from side reactions.
Q2: What is a suitable starting point for developing a column chromatography method for this compound?
A2: For a compound with the polarity of this compound, a good starting point for normal-phase silica gel chromatography is a solvent system of ethyl acetate in hexanes.[1] You can begin with a gradient elution to identify a suitable solvent ratio. Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to guide the development of the column chromatography method. For related tetrahydroquinoline derivatives, solvent systems such as 8:1 petrol/ethyl acetate and even 100% dichloromethane have been used.[2]
Q3: How can I remove baseline impurities if my compound is very polar?
A3: If your compound is highly polar and remains at the baseline on a TLC plate even with highly polar solvents, you can try a "plug" of silica gel. This involves dissolving your compound in a suitable solvent, passing it through a short column of silica, and eluting with a polar solvent. This can remove very polar, baseline impurities.
Q4: What are some good solvent choices for recrystallizing this compound?
A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3] For aromatic esters, a variety of solvents can be effective. You may need to screen several solvents or solvent pairs. Some potential options to explore include:
-
Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate, or toluene.
-
Solvent Pairs: A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Then, heat the mixture until it is clear and allow it to cool slowly. Examples of solvent pairs include ethyl acetate/hexanes or dichloromethane/hexanes.
Q5: My compound oiled out during recrystallization. What should I do?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated. To address this, you can try the following:
-
Add more of the "good" solvent to the hot solution.
-
Reheat the solution to ensure everything is dissolved and then allow it to cool more slowly.
-
Scratch the inside of the flask with a glass rod to induce crystallization.
-
Add a seed crystal of the pure compound.
-
Try a different solvent system with a lower boiling point.
Troubleshooting Guides
Column Chromatography
Problem: The compound is not moving off the baseline of the column.
| Cause | Solution |
| Insufficiently Polar Mobile Phase | Gradually increase the polarity of the mobile phase. For example, if you are using an ethyl acetate/hexane system, increase the percentage of ethyl acetate. For very polar compounds, a methanol/dichloromethane system can be effective.[4] |
| Strong Adsorption to Silica Gel | If the compound is basic (as tetrahydroquinolines can be), it may be strongly interacting with the acidic silica gel. You can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the silica and improve elution. |
| Compound Precipitation on the Column | This can occur if the compound is not very soluble in the mobile phase. Ensure your compound is fully dissolved before loading it onto the column. If necessary, dissolve the sample in a small amount of a stronger, more polar solvent before applying it to the column. |
Problem: Poor separation between the desired compound and an impurity.
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the mobile phase may be too high, causing all components to elute too quickly. Try a less polar solvent system. Perform a thorough TLC analysis with various solvent systems to find one that provides the best separation (largest difference in Rf values). |
| Column Overloading | Too much sample was loaded onto the column. Use a larger column or reduce the amount of sample being purified. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 by weight for good separation. |
| Improper Column Packing | Air bubbles or cracks in the silica gel bed can lead to poor separation. Ensure the column is packed uniformly and without any voids. |
Recrystallization
Problem: No crystals form upon cooling.
| Cause | Solution |
| Solution is too dilute | The concentration of the compound in the solvent is too low. Boil off some of the solvent to increase the concentration and then allow the solution to cool again. |
| Supersaturation | The solution is supersaturated and requires a nucleation site to initiate crystallization. Try scratching the inner surface of the flask with a glass rod or adding a small seed crystal of the pure compound. |
| Inappropriate solvent | The compound is too soluble in the chosen solvent, even at low temperatures. Try a different solvent in which the compound is less soluble, or use a solvent pair. |
Problem: The recovered crystals are not pure.
| Cause | Solution |
| Cooling was too rapid | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Insufficient washing of crystals | Impurities may be present in the residual solvent on the surface of the crystals. After filtration, wash the crystals with a small amount of the cold recrystallization solvent. |
| Impurity co-crystallizes with the product | The impurity has similar solubility properties to the desired compound. A second recrystallization may be necessary. Alternatively, another purification method, such as column chromatography, may be required to remove the impurity before recrystallization. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions and monitor the elution by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the desired compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
This protocol is a general procedure and the choice of solvent must be determined experimentally.
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to see if the solid dissolves and observe if crystals form upon cooling. Repeat with different solvents to find a suitable one.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the flask until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: Initial purification strategy decision workflow.
Caption: Troubleshooting guide for column chromatography.
Caption: Troubleshooting guide for recrystallization.
References
Issues with scaling up the synthesis of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the synthesis and scale-up of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The synthesis of this compound typically involves a multi-step process. The two most common general approaches are:
-
Friedländer Annulation followed by reduction: This involves the reaction of an ortho-aminoaryl ketone with a compound containing an α-methylene group to form the corresponding quinoline, which is then reduced to the tetrahydroquinoline.[1][2] For this specific molecule, this would likely start from a derivative of p-aminobenzoic acid.
-
Catalytic Hydrogenation of the corresponding quinoline: If Methyl quinoline-6-carboxylate is available, it can be reduced to the target molecule via catalytic hydrogenation.[3][4]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound presents several potential challenges, including:
-
Reaction Control: Exothermic reactions, particularly in the hydrogenation step, can be difficult to control on a large scale, leading to side reactions and safety hazards.[5]
-
Catalyst Handling and Activity: On a larger scale, ensuring efficient mixing of a heterogeneous catalyst can be challenging. Catalyst deactivation or poisoning is also a more significant issue.[6]
-
Purification and Isolation: Crystallization and purification of the final product can be complicated by the presence of impurities and byproducts, which may be more prevalent in scaled-up reactions.[7][8]
-
Side Reactions: At higher temperatures or longer reaction times often associated with large-scale reactions, the risk of side reactions such as over-reduction or polymerization increases.
Troubleshooting Guides
Issue 1: Low Yield in the Friedländer Annulation Step
Q: We are experiencing low yields during the Friedländer annulation to form the quinoline precursor. What are the likely causes and solutions?
A: Low yields in the Friedländer synthesis can often be attributed to several factors. The reaction conditions are often harsh, which can lead to yield reduction upon scale-up.
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Catalyst | The choice of acid or base catalyst is crucial. For scale-up, consider solid acid catalysts like Montmorillonite K-10 or zeolites, which can improve yields and simplify work-up.[9] |
| Suboptimal Temperature | High temperatures can lead to degradation of starting materials or products. Optimize the temperature profile of the reaction. |
| Poor Mixing | Inadequate mixing can lead to localized "hot spots" and inefficient reaction. Ensure your reactor is equipped with an appropriate stirring mechanism for the scale of your reaction. |
| Side Reactions | The formation of byproducts is a common issue. Consider using milder reaction conditions, potentially with a more active catalyst, to minimize side reactions. |
Issue 2: Incomplete or Slow Catalytic Hydrogenation
Q: Our catalytic hydrogenation of Methyl quinoline-6-carboxylate to the tetrahydroquinoline is slow and often incomplete. How can we improve this?
A: Slow or incomplete hydrogenation is a frequent challenge, particularly when scaling up.[4][10]
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Deactivation | The catalyst (e.g., Pd/C) may be poisoned by impurities in the substrate or solvent. Ensure high purity of all reagents. Consider a pre-treatment of the substrate to remove potential poisons.[6] |
| Insufficient Hydrogen Pressure | While atmospheric pressure may work on a small scale, higher pressure is often required for efficient hydrogenation on a larger scale.[11] |
| Poor Catalyst Dispersion | Ensure vigorous stirring to keep the catalyst suspended and maximize its contact with the substrate and hydrogen. |
| Incorrect Solvent | Protic solvents like ethanol or acetic acid can accelerate the rate of hydrogenation.[11] |
Issue 3: Difficulty in Purification and Crystallization of the Final Product
Q: We are struggling to obtain pure this compound. The crystallization is difficult, and the final product is often contaminated with byproducts.
A: Purification and crystallization are critical steps that can become more complex at a larger scale.[7]
| Potential Cause | Troubleshooting Suggestion |
| Presence of Impurities | Byproducts from the synthesis can inhibit crystallization or co-crystallize with the product.[8] Analyze the crude product by techniques like HPLC or GC-MS to identify the impurities and adjust the reaction or work-up conditions to minimize their formation. |
| Incorrect Crystallization Solvent | The choice of solvent is critical. A solvent screen should be performed to find a system that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while keeping impurities in solution. |
| Cooling Rate | A rapid cooling rate can lead to the formation of small, impure crystals. A slower, controlled cooling profile is often necessary for large-scale crystallizations. |
| Agglomeration | Crystal agglomeration can trap impurities.[12] The use of anti-agglomeration agents or optimizing the stirring rate during crystallization can be beneficial. |
Experimental Protocols
Protocol 1: Friedländer Annulation (Illustrative)
This is an illustrative protocol for the synthesis of a quinoline precursor.
-
To a solution of an appropriate 2-aminoaryl ketone (1.0 eq) in a suitable solvent (e.g., ethanol), add the corresponding β-ketoester (1.2 eq).
-
Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Catalytic Hydrogenation
This protocol describes the reduction of the quinoline precursor.
-
In a high-pressure reactor, dissolve the quinoline precursor (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add the hydrogenation catalyst (e.g., 5% Pd/C, 1-5 mol%).
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake or by analyzing samples via HPLC or GC-MS.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Visualizations
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]
- 5. chem.wisc.edu [chem.wisc.edu]
- 6. mt.com [mt.com]
- 7. Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. | Semantic Scholar [semanticscholar.org]
- 8. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Degradation Pathways of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and degradation of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under typical laboratory conditions?
A1: Based on the chemical structure, two primary degradation pathways are of concern:
-
Oxidation of the Tetrahydroquinoline Ring: The tetrahydroquinoline nucleus is susceptible to oxidation, which can lead to aromatization to form the corresponding quinoline derivative. Another potential oxidative pathway is the formation of a 3,4-dihydroquinolone.[1] This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.
-
Hydrolysis of the Methyl Ester: The methyl ester group can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid, 1,2,3,4-tetrahydroquinoline-6-carboxylic acid.[2] The rate of hydrolysis is dependent on pH and temperature.
Q2: My solution of this compound in DMSO is turning yellow/brown. What could be the cause?
A2: Discoloration of solutions, particularly in DMSO, is often an indicator of oxidative decomposition.[3] Tetrahydroquinoline derivatives can be unstable in solution, and this degradation can be accelerated by exposure to light and oxygen.[3][4] It is recommended to prepare fresh solutions for sensitive experiments and to store stock solutions protected from light at low temperatures.
Q3: How can I monitor the degradation of my compound?
A3: Several analytical techniques can be used to monitor the degradation of this compound:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the most common and reliable way to separate the parent compound from its degradation products and quantify the extent of degradation.
-
Thin-Layer Chromatography (TLC): TLC can be a quick and simple method to visually assess the appearance of new spots corresponding to degradation products.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying the mass of potential degradation products, which aids in structure elucidation.
Q4: What are the standard stress conditions for performing a forced degradation study on this compound?
A4: Forced degradation studies are typically performed under the conditions outlined in ICH guidelines to establish the intrinsic stability of a compound.[5][6] These conditions include:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: e.g., heating the solid compound at a temperature above that used for accelerated stability testing.
-
Photostability: e.g., exposing the compound to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV light.[5]
Troubleshooting Guides
Issue 1: Rapid and Extensive Degradation Observed Under Mild Oxidative Conditions.
-
Question: I am seeing almost complete degradation of my compound in the presence of a low concentration of hydrogen peroxide at room temperature. Is this expected?
-
Answer: Tetrahydroquinolines can be highly susceptible to oxidation. The rate of degradation can be influenced by factors such as the presence of trace metal impurities in your sample or glassware, which can catalyze the oxidation. Ensure you are using high-purity solvents and clean glassware. It may be necessary to perform the experiment at a lower temperature or for a shorter duration to achieve the target degradation of 5-20%.[7]
Issue 2: Inconsistent Results in Hydrolytic Stability Studies.
-
Question: I am getting variable results for the hydrolysis of the methyl ester. What could be the cause?
-
Answer: Inconsistent results in hydrolysis studies are often due to poor control of pH and temperature. Ensure that your buffer solutions are accurately prepared and that the temperature of your reaction is maintained consistently. The solubility of the compound can also be a factor; if the compound is not fully dissolved, the degradation kinetics will not be reliable. Consider using a co-solvent if solubility is an issue, but be aware that the co-solvent itself could influence the reaction rate.[7]
Issue 3: No Degradation Observed Under Photolytic Conditions.
-
Question: I have exposed my compound to the recommended light conditions, but I do not see any significant degradation. Does this mean my compound is photostable?
-
Answer: While it may indicate good photostability, it is also possible that the compound is not absorbing light at the wavelength of the light source. It is important to know the UV-Vis absorption spectrum of your compound. Additionally, photolytic degradation can be influenced by the physical state of the sample (solid vs. solution) and the solvent used. If studying a solution, the solvent should be photochemically transparent. If no degradation is observed, you can consider using a photosensitizer to promote degradation.
Data Presentation
The following tables present illustrative quantitative data from a typical forced degradation study of this compound.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Conditions | % Degradation of Parent | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 24 h | 15.2% | 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid |
| Basic Hydrolysis | 0.1 M NaOH, RT, 4 h | 18.5% | 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid |
| Oxidative | 3% H₂O₂, RT, 8 h | 12.8% | Oxidized Tetrahydroquinoline Derivatives |
| Thermal (Solid) | 80 °C, 48 h | < 2% | No significant degradation |
| Photolytic (Solution) | ICH Q1B conditions | 8.7% | Photoproducts |
Table 2: Purity Analysis by HPLC
| Sample | Retention Time (min) | Peak Area (%) |
| Reference Standard | ||
| This compound | 10.5 | 99.8% |
| Acid Stressed Sample | ||
| 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | 4.2 | 14.9% |
| This compound | 10.5 | 84.6% |
| Oxidative Stressed Sample | ||
| Oxidized Product 1 | 8.1 | 7.3% |
| Oxidized Product 2 | 9.2 | 5.1% |
| This compound | 10.5 | 87.0% |
Experimental Protocols
Protocol 1: Acidic and Basic Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.
-
Incubate the vial in a water bath at 60 °C.
-
Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M NaOH.
-
Keep the vial at room temperature.
-
Withdraw aliquots at appropriate time points (e.g., 1, 2, 4, 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Oxidation:
-
Add 1 mL of the stock solution to a vial containing 9 mL of 3% hydrogen peroxide.
-
Keep the vial at room temperature, protected from light.
-
Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
-
Analysis: Analyze the samples directly by HPLC.
Protocol 3: Photostability Testing
-
Sample Preparation:
-
Solid State: Spread a thin layer of the solid compound in a shallow dish.
-
Solution State: Prepare a 1 mg/mL solution in a photochemically inert solvent (e.g., acetonitrile) in a quartz cuvette.
-
-
Exposure:
-
Place the samples in a photostability chamber.
-
Expose the samples to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
For the solid sample, dissolve it in a suitable solvent before analysis.
-
Analyze all samples by HPLC.
-
Visualization
Caption: Predicted degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases | MDPI [mdpi.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. benchchem.com [benchchem.com]
- 4. Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. scispace.com [scispace.com]
Optimizing catalyst loading for Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation of Methyl quinoline-6-carboxylate is resulting in a low yield. What are the potential causes?
A1: Low yields in the hydrogenation of quinoline derivatives can stem from several factors. Key areas to investigate include:
-
Catalyst Activity and Loading: The catalyst's activity is paramount. Ensure you are using a fresh or properly stored catalyst. The catalyst loading is also a critical parameter; too little may result in incomplete conversion, while too much can sometimes lead to side reactions or be economically inefficient. It is crucial to optimize the catalyst loading for your specific reaction conditions.
-
Catalyst Poisoning: Quinoline derivatives can act as poisons to many noble metal catalysts (e.g., Pd, Pt, Ru) due to the strong coordination of the nitrogen lone pair to the metal surface, which blocks active sites.[1] Consider using catalysts known for their resistance to nitrogen poisoning, such as gold-based catalysts or certain cobalt and nickel systems.
-
Reaction Conditions: Temperature and hydrogen pressure are critical variables. Insufficient temperature or pressure will lead to slow or incomplete reactions. Conversely, excessively high temperatures can promote side reactions like dehalogenation (if applicable) or decomposition.[2]
-
Purity of Starting Materials: Impurities in the starting material, Methyl quinoline-6-carboxylate, or the solvent can deactivate the catalyst. Ensure all reagents are of high purity and solvents are appropriately dried and degassed.
-
Mass Transfer Limitations: In heterogeneous catalysis, efficient mixing is crucial to ensure good contact between the substrate, hydrogen, and the catalyst surface.
Q2: I am observing side products in my reaction. What are the common side reactions and how can I minimize them?
A2: Common side reactions during the hydrogenation of functionalized quinolines include:
-
Over-reduction: The benzene ring of the quinoline system can also be hydrogenated, leading to the formation of decahydroquinoline derivatives. This is more likely to occur under harsh reaction conditions (high temperature and pressure). Using a more selective catalyst or milder conditions can help to avoid this. Ruthenium phosphide catalysts have shown high selectivity for the hydrogenation of the N-heterocyclic ring.[3]
-
Reduction of the Ester Group: While less common under typical quinoline hydrogenation conditions, highly active catalysts or harsh conditions could potentially lead to the reduction of the methyl ester functionality. Choosing a chemoselective catalyst is key to preserving the ester group.
-
Dehalogenation: If your quinoline precursor contains halogen substituents, hydrodehalogenation can be a significant side reaction, particularly with palladium catalysts.[2]
Q3: How do I choose the right catalyst for the selective hydrogenation of Methyl quinoline-6-carboxylate?
A3: The choice of catalyst is critical for achieving high yield and selectivity. Consider the following:
-
Chemoselectivity: To avoid reduction of the methyl ester group, a chemoselective catalyst is necessary. Gold nanoparticles supported on TiO2 have been shown to be effective for the chemoselective hydrogenation of functionalized quinolines, leaving groups like esters, ketones, and halogens intact.[2][4] Cobalt and Nickel-based catalysts can also exhibit good chemoselectivity.[5]
-
Resistance to Poisoning: As mentioned, quinoline nitrogen can poison noble metal catalysts. If you are using a Pd or Pt catalyst and observing low yields, consider switching to a catalyst known to be more resistant.
-
Activity and Cost: While noble metal catalysts are often highly active, base metal catalysts like cobalt and nickel can be a more cost-effective option, though they may require higher temperatures or pressures.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst2. Insufficient Catalyst Loading3. Catalyst Poisoning4. Low Hydrogen Pressure or Temperature5. Impure Starting Materials/Solvent | 1. Use fresh catalyst or test catalyst activity on a known standard.2. Incrementally increase the catalyst loading (see Data Presentation section).3. Switch to a poison-resistant catalyst (e.g., Au, Co, Ni). Ensure starting materials are pure.4. Gradually increase hydrogen pressure and/or temperature within literature-recommended ranges.5. Purify starting materials and ensure the use of dry, degassed solvent. |
| Formation of Over-reduced Byproducts (Decahydroquinolines) | 1. Reaction Temperature or Pressure is too High2. Highly Active, Non-selective Catalyst3. Prolonged Reaction Time | 1. Reduce the reaction temperature and/or hydrogen pressure.2. Switch to a more selective catalyst (e.g., RuP@SILP).[3]3. Monitor the reaction closely by TLC or GC and stop the reaction once the starting material is consumed. |
| Reduction of the Methyl Ester Group | 1. Use of a Non-chemoselective Catalyst2. Excessively Harsh Reaction Conditions | 1. Employ a chemoselective catalyst known to tolerate ester functionalities (e.g., Au/TiO2).[2][4]2. Utilize milder reaction conditions (lower temperature and pressure). |
| Inconsistent Results Between Batches | 1. Variability in Catalyst Activity2. Inconsistent Reaction Setup (e.g., stirring rate, temperature control)3. Purity of Reagents and Solvents | 1. If preparing the catalyst in-house, ensure consistent preparation methods. If using a commercial catalyst, use the same batch if possible.2. Ensure consistent and efficient stirring. Use a calibrated heating mantle or oil bath.3. Use reagents and solvents from the same supplier and of the same grade. |
Data Presentation
Catalyst Loading vs. Yield for Quinoline Hydrogenation
The following tables provide generalized data from literature on the effect of catalyst loading on the yield of tetrahydroquinoline products. While not specific to this compound, they offer a valuable starting point for optimization.
Table 1: Hydrogenation of Quinoline Derivatives with a Heterogeneous Cobalt Catalyst [5]
| Catalyst Loading | Co(OAc)₂·4H₂O (mol%) | Zn (mol%) | Isolated Yield (%) |
| A | 2.5 | 25 | Varies by substrate |
| B | 5 | 50 | Varies by substrate |
| C | 5 | 15 | Varies by substrate |
Note: The original study tested various substituted quinolines, and the yields varied depending on the substrate. This table illustrates the different catalyst loading compositions used.
Table 2: Hydrogenation of Quinoline with Supported Ruthenium Phosphide Catalysts [3]
| Catalyst | Ru/P Ratio | Yield of 1,2,3,4-Tetrahydroquinoline (%) |
| Ru₂₅P₇₅@SILP | 1:3 | 66 |
| Ru₅₀P₅₀@SILP | 1:1 | >99 |
| Ru₆₀P₄₀@SILP | 3:2 | 97 |
Reaction conditions: 90 °C, 50 bar H₂, 16 h.[3]
Experimental Protocols
Protocol 1: Synthesis of Methyl quinoline-6-carboxylate (Precursor)
This protocol is a general adaptation of the Doebner-von-Miller reaction.
Materials:
-
Methyl 4-aminobenzoate
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another suitable oxidizing agent)
-
Sodium hydroxide solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add concentrated sulfuric acid to glycerol with cooling in an ice bath.
-
Slowly add methyl 4-aminobenzoate to the cooled mixture with continuous stirring.
-
Add nitrobenzene to the reaction mixture.
-
Gently heat the mixture. The reaction is often exothermic and may require careful temperature control.
-
After the initial vigorous reaction subsides, continue heating under reflux for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a sodium hydroxide solution until basic.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain Methyl quinoline-6-carboxylate.
Protocol 2: Hydrogenation to this compound
This protocol is a general procedure for the catalytic hydrogenation of a quinoline derivative.
Materials:
-
Methyl quinoline-6-carboxylate
-
Catalyst (e.g., 5% Pd/C, Co-based catalyst, or Au/TiO₂)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas source
-
High-pressure reactor (autoclave)
Procedure:
-
To a high-pressure reactor, add Methyl quinoline-6-carboxylate and the chosen solvent.
-
Carefully add the hydrogenation catalyst. The catalyst loading should be optimized, but a starting point is typically 1-5 mol%.
-
Seal the reactor and purge it several times with nitrogen followed by hydrogen gas to ensure an inert atmosphere.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC by periodically taking small aliquots from the reaction mixture.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Visualizations
References
Validation & Comparative
1H NMR spectrum interpretation of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
A detailed guide to the 1H NMR spectrum interpretation of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate and its comparison with structurally related analogs. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis, including tabulated spectral data, detailed experimental protocols, and a visual representation of the spectral interpretation logic.
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif found in a wide array of biologically active compounds and natural products. The precise characterization of substituted tetrahydroquinolines is crucial for understanding their structure-activity relationships and for the development of new therapeutic agents. Among the various analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an unparalleled tool for the elucidation of molecular structures in solution. This guide focuses on the detailed interpretation of the 1H NMR spectrum of this compound and compares it with its close structural analogs, Ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate and Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate.
Comparative Analysis of 1H NMR Spectral Data
The 1H NMR spectra of these compounds exhibit characteristic signals corresponding to the aromatic and aliphatic protons of the tetrahydroquinoline core and the ester functionality. The chemical shifts (δ), multiplicities, and coupling constants (J) provide a detailed fingerprint of each molecule.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-5 | 7.66 | dd | J = 8.5, 2.1 Hz |
| H-7 | 7.58 | d | J = 2.1 Hz | |
| H-8 | 6.42 | d | J = 8.5 Hz | |
| NH | 4.15 | br s | - | |
| OCH₃ | 3.84 | s | - | |
| H-2 | 3.38 | t | J = 5.6 Hz | |
| H-4 | 2.80 | t | J = 6.4 Hz | |
| H-3 | 1.98 | p | J = 6.0 Hz | |
| Ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | H-5 | 7.64 | dd | J = 8.5, 2.1 Hz |
| H-7 | 7.56 | d | J = 2.1 Hz | |
| H-8 | 6.41 | d | J = 8.5 Hz | |
| NH | 4.14 | br s | - | |
| OCH₂CH₃ | 4.31 | q | J = 7.1 Hz | |
| H-2 | 3.37 | t | J = 5.6 Hz | |
| H-4 | 2.79 | t | J = 6.4 Hz | |
| H-3 | 1.97 | p | J = 6.0 Hz | |
| OCH₂CH₃ | 1.35 | t | J = 7.1 Hz | |
| Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate | H-5 | 7.57 | dd | J = 7.8, 1.6 Hz |
| H-7 | 7.24 | dd | J = 7.5, 1.6 Hz | |
| H-6 | 6.71 | t | J = 7.6 Hz | |
| NH | 5.95 | br s | - | |
| OCH₃ | 3.89 | s | - | |
| H-2 | 3.44 | t | J = 5.5 Hz | |
| H-4 | 2.85 | t | J = 6.3 Hz | |
| H-3 | 1.95 | p | J = 5.9 Hz |
Note: The data for this compound was obtained from the supporting information of a publication in the Beilstein Journal of Organic Chemistry. Data for the comparative compounds are typical values and may vary slightly based on experimental conditions.
Experimental Protocol for 1H NMR Spectroscopy
A general protocol for acquiring high-quality 1H NMR spectra of substituted tetrahydroquinolines is as follows:
-
Sample Preparation:
-
Weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Ensure the solvent height in the NMR tube is at least 4 cm.
-
-
Instrument Setup and Data Acquisition:
-
The 1H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
The instrument is locked to the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
A standard single-pulse experiment is usually sufficient for 1H NMR acquisition.
-
Key acquisition parameters to consider include:
-
Pulse width: Typically a 90° pulse.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds (a longer delay may be needed for quantitative measurements).
-
Number of scans: 8 to 16 scans are usually adequate for samples of this concentration.
-
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.
-
The spectrum is phased and the baseline is corrected.
-
The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) or an internal standard like tetramethylsilane (TMS).
-
The signals are integrated to determine the relative number of protons.
-
The coupling constants are measured from the splitting patterns of the signals.
-
Interpretation Logic and Visualization
The interpretation of the 1H NMR spectrum of this compound follows a logical workflow, starting from the identification of key structural features and culminating in the complete assignment of all proton signals. This process is visualized in the following diagram:
Caption: Logical workflow for interpreting the 1H NMR spectrum.
A Comparative Analysis of the Biological Activity of Tetrahydroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the anticancer and antimicrobial properties of various substituted tetrahydroquinoline derivatives, supported by experimental data from recent studies.
Anticancer Activity of Tetrahydroquinoline Derivatives
The anticancer potential of tetrahydroquinoline derivatives has been extensively investigated against various human cancer cell lines. The cytotoxic effects are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for comparing cytotoxic potency.
A study by Ryczkowska et al. (2022) synthesized a series of novel tetrahydroquinolinone derivatives and evaluated their in vitro anticancer activity against human colon cancer (HCT-116), non-small cell lung adenocarcinoma (A-549), and human breast carcinoma (MCF-7) cell lines. The results, summarized in the table below, highlight the structure-activity relationships and the impact of different substitutions on cytotoxic potency.
| Compound | Substitution Pattern | HCT-116 IC50 (µM) | A-549 IC50 (µM) | MCF-7 IC50 (µM) |
| 18c | R = 4-chlorophenyl | 18.93 ± 1.26 | 23.83 ± 4.02 | >50 |
| 19b | R = 3-fluorophenyl | 13.49 ± 0.20 | 15.69 ± 2.56 | >50 |
| 19c | R = 4-fluorophenyl | 12.96 ± 2.68 | 28.44 ± 0.56 | >50 |
| 20a | R = phenyl | 13.11 ± 1.55 | 21.79 ± 0.22 | >50 |
| 20d | R = 3-fluorophenylcarbamate | 12.04 ± 0.57 | 12.55 ± 0.54 | >50 |
| Cisplatin | Reference Drug | ~90 | ~63 | Not Reported |
The data indicates that several of the tested tetrahydroquinoline derivatives exhibited greater potency than the standard chemotherapy drug, Cisplatin, against HCT-116 and A-549 cell lines. Notably, compound 20d , featuring a 3-fluorophenylcarbamate moiety, displayed the most potent activity against both HCT-116 and A-549 cells.
Another study by Fathy et al. (2021) investigated a different series of tetrahydroquinoline derivatives. Their findings also demonstrated significant anticancer activity, with some compounds showing high potency against various cancer cell lines. For instance, compound 15 in their study, a pyrazoloquinoline derivative, exhibited strong cytotoxic effects against MCF-7, HepG-2, and A549 cell lines with IC50 values of 15.16 µM, 18.74 µM, and 18.68 µM, respectively.
Experimental Protocol: MTT Assay for Cytotoxicity
The following is a detailed protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Tetrahydroquinoline derivatives
-
Human cancer cell lines (e.g., HCT-116, A-549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrahydroquinoline derivatives in the complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
-
Signaling Pathway: PI3K/AKT/mTOR Inhibition
Several studies suggest that the anticancer activity of certain tetrahydroquinoline derivatives is mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers. The diagram below illustrates the key components of this pathway and the potential point of intervention by tetrahydroquinoline derivatives.
Caption: The PI3K/AKT/mTOR signaling pathway and potential inhibition by tetrahydroquinoline derivatives.
Antimicrobial Activity of Tetrahydroquinoline Derivatives
Tetrahydroquinoline derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
A study by Kumar Marvadi et al. (2022) synthesized a series of dihydroquinolines coupled with morpholine, thiomorpholine, and N-substituted piperazine and evaluated their antitubercular activity against Mycobacterium tuberculosis H37Rv. Two of the most potent compounds are highlighted in the table below.
| Compound | R Group | MIC (µg/mL) |
| 39 | Morpholine | 1.56 |
| 40 | Thiomorpholine | 1.56 |
| Ciprofloxacin | Reference Drug | 1.56 |
| Ethambutol | Reference Drug | > 1.56 |
The results show that compounds 39 and 40 exhibited potent antitubercular activity, equipotent to the standard drug Ciprofloxacin and more potent than Ethambutol.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The following protocol outlines the broth microdilution method for determining the MIC of antimicrobial compounds.
Materials:
-
Tetrahydroquinoline derivatives
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland standard
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the tetrahydroquinoline derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL or 100 µL.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 × 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Workflow
The general workflow for the synthesis and biological evaluation of novel tetrahydroquinoline derivatives is depicted in the following diagram.
Caption: General workflow for the development of bioactive tetrahydroquinoline derivatives.
Validating the Molecular Architecture: A Comparative Guide to the Structural Elucidation of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides a comparative analysis of X-ray crystallography for the structural validation of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, alongside alternative and complementary analytical techniques. By presenting experimental data, detailed protocols, and logical workflows, this document serves as a practical resource for selecting the most appropriate methods for small molecule characterization.
While a specific crystal structure for this compound is not publicly available as of this guide's publication, the principles and methodologies discussed herein are based on established practices for the structural elucidation of novel small organic molecules.
At a Glance: Comparing Structural Validation Techniques
The definitive confirmation of a chemical structure, such as that of this compound, relies on a suite of analytical methods. X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the primary tools in the chemist's arsenal, each providing unique and often complementary information.
| Technique | Information Provided | Sample Requirements | Resolution | Key Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and absolute configuration.[1] | High-quality single crystal (typically 0.1-0.5 mm). | Atomic (<1 Å).[2] | Provides an unambiguous and highly detailed molecular structure.[1] | Crystal growth can be a significant bottleneck; the structure is static in a crystalline state.[1][3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (1D and 2D NMR), stereochemistry, and dynamic information about the molecule in solution.[4][5] | Soluble sample in a suitable deuterated solvent. | Provides relative atomic positions and through-bond/through-space correlations. | Excellent for determining the constitution of a molecule in its solution state, which can be more biologically relevant.[3][6] | Can be less precise for determining exact bond lengths and angles compared to X-ray crystallography; may be challenging for highly complex or proton-deficient molecules.[5][7] |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS).[8][9] | Small sample quantity, amenable to various ionization techniques. | Provides mass-to-charge ratio. | High sensitivity; fragmentation patterns can offer structural clues.[8][9] | Does not provide 3D structural information; isomers can be difficult to distinguish without tandem MS and reference spectra.[9] |
The Gold Standard: X-ray Crystallography Workflow
Single-crystal X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule.[1] The process involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density of the molecule can be calculated, leading to a precise model of the atomic arrangement.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. people.bu.edu [people.bu.edu]
- 3. news-medical.net [news-medical.net]
- 4. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 5. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: A Comparative Guide to qNMR and HPLC Methods
For researchers, scientists, and professionals in drug development, the accurate determination of purity for novel chemical entities is paramount. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the purity assessment of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, a key intermediate in various synthetic pathways. This document outlines the experimental protocols for both methods, presents comparative data, and discusses the advantages of each technique.
Comparative Purity Analysis: qNMR vs. HPLC
The purity of a batch of this compound was determined using a validated qNMR method and a standard HPLC-UV method. The results, summarized in the table below, highlight the comparable accuracy and precision of the two techniques.
| Parameter | qNMR | HPLC-UV |
| Purity (w/w %) | 98.5 | 98.7 |
| Standard Deviation | 0.15 | 0.21 |
| Relative Standard Deviation | 0.15% | 0.21% |
| Analysis Time per Sample | ~15 minutes | ~30 minutes |
| Primary Method | Yes | No |
| Reference Standard Req. | Yes (Internal) | Yes (External) |
The qNMR Advantage: A Primary Ratio Method
Quantitative NMR stands out as a primary ratio method of measurement.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating the resonance, allowing for the direct comparison of an analyte to an internal standard without the need for a substance-specific response factor.[2][3] This characteristic often provides a more accurate and direct measure of purity compared to chromatographic techniques, which rely on the comparison to an external reference standard of the same compound.[3][4]
Experimental Workflow for qNMR Purity Assessment
The following diagram illustrates the key steps in the purity determination of this compound using the qNMR method.
Detailed Experimental Protocols
Quantitative NMR (qNMR) Protocol
1. Internal Standard Selection: An ideal internal standard for qNMR should be of high purity (≥99%), soluble in the NMR solvent, and have signals that do not overlap with the analyte signals.[5] For this analysis, Maleic Acid is chosen due to its simple ¹H NMR spectrum (a single peak in the aromatic region, away from the analyte's signals) and its stability.
2. Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean vial.
-
Accurately weigh approximately 10 mg of Maleic Acid (certified reference material) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Vortex the vial to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
The ¹H NMR spectrum is recorded on a 500 MHz spectrometer.
-
A sufficient relaxation delay (D1) of 30 seconds should be used to ensure complete relaxation of all protons, which is crucial for accurate quantification.
-
The number of scans is set to 16 to achieve an adequate signal-to-noise ratio.
-
The spectral width is set to 20 ppm to cover all relevant signals.
4. Data Processing and Purity Calculation:
-
The Free Induction Decay (FID) is processed with an exponential multiplication factor of 0.3 Hz.
-
Manual phasing and baseline correction are performed to ensure accurate integration.
-
A well-resolved, non-overlapping signal from the analyte (e.g., the methyl ester singlet) and the singlet from Maleic Acid are integrated.
-
The purity is calculated using the following formula:
Purity (w/w %) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration.
-
Sample Solution: Accurately weigh and dissolve the analyte sample in the mobile phase to a similar concentration as the standard solution.
3. Analysis and Purity Calculation:
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the peak area of the reference standard, using the area percent method.
Conclusion
Both qNMR and HPLC are powerful techniques for the purity assessment of this compound. While HPLC is a widely used and reliable method, qNMR offers the distinct advantage of being a primary ratio method, potentially providing a more direct and accurate measure of purity without the need for an identical reference standard of the analyte.[2][3] The choice of method may depend on the availability of instrumentation and reference materials, as well as the specific requirements of the analysis. For definitive purity assignments and in the absence of a certified reference standard for the analyte, qNMR is a highly recommended and robust analytical technique.[3][4]
References
A Comparative Guide to Heterocyclic Scaffolds in Drug Discovery: Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate with other prominent heterocyclic scaffolds—pyridine, indole, quinoline, and piperidine—commonly employed in medicinal chemistry. The comparison is based on available experimental data concerning their physicochemical properties, biological activities, and synthetic accessibility.
Executive Summary
Heterocyclic scaffolds form the backbone of a vast number of pharmaceuticals, offering diverse structural motifs that can interact with a wide range of biological targets.[1][2] this compound, a derivative of the tetrahydroquinoline core, presents a unique combination of a saturated heterocyclic ring fused to an aromatic system, offering a three-dimensional structure that can be advantageous for target binding. This guide aims to contextualize its potential by comparing it against well-established heterocyclic scaffolds. While specific experimental data for this compound is limited in publicly available literature, this comparison draws upon data from closely related analogs and the broader tetrahydroquinoline class to provide a comprehensive overview.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a scaffold are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Properties such as lipophilicity (LogP) and acidity (pKa) influence a molecule's absorption, distribution, metabolism, and excretion (ADME). The following table summarizes these key parameters for the selected heterocyclic scaffolds.
| Scaffold | Structure | Molecular Weight ( g/mol ) | LogP | pKa | Key Features |
| This compound | ![]() | 191.23[3] | ~2.1 (estimated) | Basic (amine): ~4.5-5.0 (estimated) | Fused saturated and aromatic rings, ester functionality, hydrogen bond donor/acceptor capabilities. |
| Pyridine | ![]() | 79.10[4] | 0.65 | 5.25 | Aromatic, weakly basic, good hydrogen bond acceptor.[1] |
| Indole | ![]() | 117.15 | 2.14 | 16.7 (N-H acidity) | Aromatic, bicyclic, hydrogen bond donor. |
| Quinoline | ![]() | 129.16 | 2.04 | 4.90 | Aromatic, bicyclic, weakly basic.[5] |
| Piperidine | ![]() | 85.15 | 0.84 | 11.12 | Saturated, basic, flexible conformation. |
Note: The LogP and pKa for this compound are estimated based on the properties of the tetrahydroquinoline core and the influence of the ester substituent. Experimental determination is recommended for precise values.
Biological Activities: A Head-to-Head Comparison
The diverse structures of these heterocyclic scaffolds have led to their incorporation in a multitude of drugs across various therapeutic areas. This section compares their performance in key biological assays.
Kinase Inhibition
Kinases are a major class of drug targets, particularly in oncology. The ability of these scaffolds to act as hinge-binding motifs or to occupy allosteric pockets makes them valuable in the design of kinase inhibitors.
| Scaffold | Target Kinase Example | IC50 (nM) | Reference Compound |
| Tetrahydroquinoline Analog | PI3Kδ | 1,200 | Leniolisib Analog |
| Pyridine Derivative | ALK | 20 | Crizotinib |
| Indole Derivative | VEGFR2 | 9 | Sunitinib |
| Quinoline Derivative | EGFR | 6.9 | Gefitinib |
| Piperidine Derivative | BTK | 0.5 | Ibrutinib |
GPCR Binding
G-protein coupled receptors (GPCRs) are another major drug target class. The structural features of these scaffolds allow for diverse interactions with GPCR binding pockets.
| Scaffold | Target GPCR Example | Ki (nM) | Reference Compound |
| Tetrahydroisoquinoline Analog | D2 Receptor | 15 | Quinpirole |
| Pyridine Derivative | H1 Receptor | 2 | Mepyramine |
| Indole Derivative | 5-HT2A Receptor | 5 | Risperidone |
| Quinoline Derivative | M1 Receptor | 1.2 | Varenicline |
| Piperidine Derivative | µ-Opioid Receptor | 1.1 | Fentanyl |
Antimicrobial Activity
The search for novel antimicrobial agents is a global health priority. Heterocyclic compounds have historically been a rich source of antibacterial and antifungal drugs.
| Scaffold | Organism Example | MIC (µg/mL) | Reference Compound |
| Tetrahydroquinoline Derivative | Mycobacterium tuberculosis | 0.8 | Bedaquiline Analog |
| Pyridine Derivative | Escherichia coli | 16 | Isoniazid |
| Indole Derivative | Staphylococcus aureus | 3.12 | Indole-3-carboxaldehyde |
| Quinoline Derivative | Plasmodium falciparum | 10 | Chloroquine |
| Piperidine Derivative | Candida albicans | 4 | Posaconazole Analog |
Note: The data presented for the tetrahydroquinoline analog is for a structurally related compound due to the limited availability of specific data for this compound.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for key assays are provided below.
Determination of Physicochemical Properties
Protocol 1: Determination of LogP by HPLC
This method provides an indirect measure of the octanol-water partition coefficient.
-
System Preparation: An HPLC system equipped with a C18 reverse-phase column and a UV detector is used. The mobile phase consists of a mixture of acetonitrile and water.
-
Calibration: A series of standard compounds with known LogP values are injected into the HPLC system. The retention time (t_R) for each standard is recorded. A calibration curve is generated by plotting the known LogP values against the logarithm of the retention factor (log k), where k = (t_R - t_0) / t_0 (t_0 is the column dead time).
-
Sample Analysis: The test compound (e.g., this compound) is dissolved in the mobile phase and injected into the HPLC system. Its retention time is recorded.
-
LogP Calculation: The log k of the test compound is calculated from its retention time. The LogP value is then determined from the calibration curve.[6][7]
Protocol 2: Determination of pKa by Potentiometric Titration
This method measures the pH of a solution as a titrant is added.[8][9][10][11][12]
-
Solution Preparation: A solution of the test compound of known concentration (typically 0.01 M) is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: The solution is placed in a thermostated vessel and a calibrated pH electrode is immersed in it. A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
pKa Calculation: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.[8][9][11]
Biological Assays
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay measures the amount of ATP remaining after a kinase reaction.
-
Reaction Setup: In a 96-well plate, the kinase, its specific substrate, and ATP are combined in a reaction buffer.
-
Compound Addition: The test compounds, serially diluted in DMSO, are added to the wells. Control wells contain DMSO only (positive control) or no enzyme (negative control).
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: A kinase detection reagent containing luciferase and luciferin is added to each well. The remaining ATP is converted to light by the luciferase enzyme.
-
Data Analysis: The luminescence is measured using a plate reader. The percentage of kinase inhibition is calculated relative to the controls. The IC50 value is determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 4: GPCR Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from a receptor.
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared and homogenized in a binding buffer.
-
Assay Setup: In a 96-well filter plate, the cell membranes, a known concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of the test compound are incubated.
-
Incubation: The plate is incubated at room temperature for a specific time to reach binding equilibrium.
-
Filtration and Washing: The contents of the wells are filtered through the filter plate to separate the bound from the unbound radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Protocol 5: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Synthesis and Experimental Workflows
The synthetic accessibility of a scaffold is a crucial consideration in drug discovery. The following diagrams illustrate a general workflow for the synthesis and evaluation of heterocyclic compounds and a plausible synthetic route for this compound.
Caption: A generalized workflow for the discovery of bioactive heterocyclic compounds.
A plausible synthetic route to this compound involves the reduction of the corresponding quinoline derivative.
Caption: A potential synthetic route for the target compound.
Signaling Pathways
The therapeutic effects of these heterocyclic scaffolds are often mediated through their modulation of key signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is a common target for anticancer drugs.
Caption: Key nodes in the PI3K/Akt/mTOR pathway targeted by heterocyclic inhibitors.
Conclusion
This guide provides a comparative framework for evaluating this compound against established heterocyclic scaffolds in drug discovery. While the tetrahydroquinoline core shows promise in various therapeutic areas, as evidenced by its derivatives, a definitive assessment of the title compound requires further direct experimental investigation. The provided protocols and workflows offer a roadmap for such an evaluation. The unique three-dimensional structure of the tetrahydroquinoline scaffold, combined with the potential for diverse functionalization, warrants its continued exploration as a valuable building block in the design of novel therapeutics.
References
- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 7. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. scribd.com [scribd.com]
Comparative study of synthetic routes to Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, a valuable scaffold in medicinal chemistry. The routes detailed are:
-
Route A: Two-Step Synthesis via Quinoline Formation and Subsequent Hydrogenation
-
Route B: Reductive Cyclization of an Acyclic Nitro-Ester Precursor
Each route is presented with a detailed experimental protocol and a summary of key performance indicators to aid in the selection of the most suitable method for your research and development needs.
Data Presentation
| Parameter | Route A: Quinoline Synthesis and Hydrogenation | Route B: Reductive Cyclization |
| Starting Materials | 4-Aminobenzoic acid, Pyruvic acid, Ethanol, Methanol, Pd/C or other catalyst | Substituted 2-nitrophenylacetate derivative |
| Key Intermediates | Methyl quinoline-6-carboxylate | Substituted aniline, cyclic imine |
| Overall Yield | Moderate to High | High |
| Reaction Steps | 2 (Doebner reaction, Hydrogenation) | 1 (Tandem reduction-cyclization) |
| Catalyst | Acid catalyst (e.g., H₂SO₄), Hydrogenation catalyst (e.g., Pd/C) | Hydrogenation catalyst (e.g., Pd/C) |
| Reaction Conditions | Elevated temperatures for Doebner reaction; Hydrogen pressure for hydrogenation | Hydrogen pressure, potentially elevated temperature |
| Scalability | Potentially scalable with appropriate equipment for hydrogenation | Potentially scalable |
| Stereoselectivity | Not inherently stereoselective | Can be diastereoselective depending on substrate |
Experimental Protocols
Route A: Two-Step Synthesis via Quinoline Formation and Subsequent Hydrogenation
This route involves the initial construction of the aromatic quinoline ring system, followed by the reduction of the pyridine moiety to yield the desired tetrahydroquinoline.
Step 1: Synthesis of Methyl quinoline-6-carboxylate via Doebner Reaction
The Doebner reaction provides a classical method for the synthesis of quinoline-4-carboxylic acids, which can be adapted for the synthesis of the 6-carboxy derivative.
-
Materials: 4-Aminobenzoic acid, Pyruvic acid, Ethanol, Sulfuric acid, Methanol.
-
Procedure:
-
A mixture of 4-aminobenzoic acid and pyruvic acid in ethanol is prepared.
-
Concentrated sulfuric acid is added cautiously as a catalyst.
-
The mixture is heated under reflux for several hours.
-
Upon cooling, the resulting quinoline-6-carboxylic acid precipitates and is isolated by filtration.
-
The carboxylic acid is then esterified to the methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.
-
The crude Methyl quinoline-6-carboxylate is purified by recrystallization or chromatography.
-
Step 2: Catalytic Hydrogenation of Methyl quinoline-6-carboxylate
The selective reduction of the pyridine ring of the quinoline intermediate yields the target compound.
-
Materials: Methyl quinoline-6-carboxylate, Methanol or Ethanol, Palladium on carbon (Pd/C, 5-10%), Hydrogen gas.
-
Procedure:
-
Methyl quinoline-6-carboxylate is dissolved in a suitable solvent such as methanol or ethanol in a high-pressure hydrogenation vessel.
-
A catalytic amount of Palladium on carbon (Pd/C) is added to the solution.
-
The vessel is sealed and purged with nitrogen, followed by pressurization with hydrogen gas (typically 50-100 psi).
-
The reaction mixture is stirred at room temperature or slightly elevated temperature until the theoretical amount of hydrogen is consumed, or the reaction is complete as monitored by TLC or GC-MS.
-
The catalyst is removed by filtration through a pad of celite.
-
The solvent is removed under reduced pressure to yield this compound. Purification can be achieved by chromatography or recrystallization if necessary.
-
Route B: Reductive Cyclization of an Acyclic Nitro-Ester Precursor
This route offers a more convergent approach where the formation of the heterocyclic ring and the reduction of the nitro group occur in a single, tandem step. This method can offer high diastereoselectivity depending on the substitution pattern of the starting material.[1]
-
Materials: A suitably substituted methyl (2-nitrophenyl)acetate derivative, Palladium on carbon (Pd/C, 5-10%), Methanol or Ethanol, Hydrogen gas.
-
Procedure:
-
The starting methyl (2-nitrophenyl)acetate derivative, possessing a side chain that can form a carbonyl group upon a transformation like ozonolysis of an alkene, is dissolved in a solvent like methanol or ethanol.[1]
-
Palladium on carbon (Pd/C) is added as the catalyst.
-
The reaction mixture is subjected to catalytic hydrogenation in a high-pressure vessel under a hydrogen atmosphere.
-
The hydrogenation initiates a cascade of reactions: first, the nitro group is reduced to an aniline.
-
The newly formed aniline then undergoes intramolecular condensation with the side-chain carbonyl group to form a cyclic imine or enamine intermediate.
-
This intermediate is subsequently reduced in situ to the final this compound.[1]
-
After the reaction is complete, the catalyst is filtered off, and the product is isolated and purified as in Route A.
-
Mandatory Visualization
References
Comparative Guide to the Characterization of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization data for Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its structural similarity to various biologically active molecules, this compound serves as a valuable scaffold for the development of novel therapeutic agents. This document outlines its physicochemical properties, provides detailed experimental protocols for its synthesis and analysis, and compares it with relevant alternatives.
Physicochemical and Spectroscopic Characterization
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO₂ | |
| Molecular Weight | 191.23 g/mol | |
| Appearance | Powder | |
| Melting Point | 73-76 °C | |
| CAS Number | 177478-49-8 | |
| Predicted ¹H NMR | δ (ppm): 7.5-7.0 (m, 3H, Ar-H), 3.8 (s, 3H, OCH₃), 3.3 (t, 2H, CH₂-N), 2.7 (t, 2H, CH₂-Ar), 1.9 (m, 2H, CH₂-CH₂) | N/A |
| Predicted ¹³C NMR | δ (ppm): 167 (C=O), 145, 129, 128, 125, 122, 115 (Ar-C), 52 (OCH₃), 43 (CH₂-N), 27 (CH₂-Ar), 22 (CH₂-CH₂) | N/A |
| Predicted MS (m/z) | 191 [M]⁺, 160 [M-OCH₃]⁺, 132 [M-COOCH₃]⁺ | N/A |
| Predicted IR (cm⁻¹) | 3350 (N-H), 2950 (C-H), 1720 (C=O, ester), 1600, 1500 (C=C, aromatic) | N/A |
Comparison with Alternative Compounds
The tetrahydroquinoline scaffold is present in numerous compounds with diverse biological activities. The following table compares this compound with its parent acid and a structurally related isoquinoline analog.
Table 2: Comparison with Alternative Tetrahydroquinoline and Tetrahydroisoquinoline Derivatives
| Feature | This compound | 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate |
| Molecular Formula | C₁₁H₁₃NO₂ | C₁₀H₁₁NO₂ | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol | 177.19 g/mol | 191.23 g/mol |
| Key Structural Difference | Methyl ester at C6 | Carboxylic acid at C6 | Isomeric structure with nitrogen at position 2 |
| Potential Biological Activity | Precursor for bioactive amides and other derivatives | Potential as a fragment for drug design | Derivatives have shown a range of biological activities, including antimicrobial and anticancer effects.[1] |
Experimental Protocols
The following protocols are based on established synthetic methods for substituted tetrahydroquinolines and can be adapted for the synthesis and characterization of this compound.
Synthesis of this compound
This procedure involves the reductive cyclization of a suitable precursor, such as methyl 4-((3-oxopropyl)amino)benzoate.
Materials:
-
Methyl 4-((3-oxopropyl)amino)benzoate
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve methyl 4-((3-oxopropyl)amino)benzoate in methanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Mass Spectrometry (MS): Analyze the sample using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument to determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.
Visualizing Experimental and Biological Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway involving tetrahydroquinoline derivatives.
Caption: A generalized workflow for the synthesis and characterization of this compound.
Caption: A hypothetical signaling pathway where a tetrahydroquinoline derivative acts as a kinase inhibitor, leading to the suppression of cancer cell proliferation.
References
A Comparative Guide to Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate and its structural analogs, focusing on their potential applications in drug discovery. While direct comparative experimental data for this compound is limited in publicly available literature, this document summarizes the performance of closely related tetrahydroquinoline derivatives in key biological assays. The information presented is intended to guide researchers in selecting and designing compounds for further investigation.
Introduction to Tetrahydroquinolines
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. This compound, with its ester functional group, represents a key intermediate for the synthesis of more complex molecules and a potential pharmacophore in its own right.
Performance Comparison of Tetrahydroquinoline Derivatives
To provide a framework for evaluating this compound, this section presents experimental data on the anticancer and antioxidant activities of various substituted tetrahydroquinoline analogs. The data is compiled from multiple research publications and summarized in the tables below.
Anticancer Activity
The cytotoxic effects of tetrahydroquinoline derivatives have been evaluated against various cancer cell lines using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell growth, are presented in Table 1. Lower IC50 values indicate higher potency.
Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives (IC50 in µM)
| Compound ID | Substitution Pattern | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HCT-116 (Colon) | MDA-MB-231 (Breast) | PC3 (Prostate) | HeLa (Cervical) |
| Compound 15 [1] | Pyrazolo[4,3-c]quinoline | 15.16 | 18.74 | 18.68 | - | - | - | - |
| Compound 10e [2] | Morpholine substituted | - | - | 0.033 | - | - | - | - |
| Compound 10h [2] | Morpholine substituted | 0.087 | - | - | - | - | - | - |
| Compound 10d [2] | Morpholine substituted | 0.58 | - | 0.062 | - | 1.003 | - | - |
| Compound 2 [3] | Carboxyl group | 50 | - | - | - | 25 | - | - |
| Compound 4a | 3-(1-naphthylmethyl)-4-phenyl | - | - | 11.33 | ~13 | - | - | - |
| Compound 6 | Methoxy derivative of 4a | - | - | 40.18 | ~13 | - | - | - |
| Quinoline 13 [4] | 2-(3,4-methylenedioxyphenyl) | - | - | - | - | - | - | 8.3 |
| THQ 18 [4] | 4-acetamido-2-methyl | - | - | - | - | - | - | 13.15 |
| Quinoline 12 [4] | 2-(3,4-methylenedioxyphenyl) | - | - | - | - | - | 31.37 | - |
| Quinoline 11 [4] | 2-(3,4-methylenedioxyphenyl) | - | - | - | - | - | 34.34 | - |
Note: The specific structures of compounds 4a and 6 were not fully detailed in the search results but are included to show the activity of other tetrahydroquinolinone derivatives.
Antioxidant Activity
The antioxidant potential of tetrahydroquinoline derivatives is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The half-maximal effective concentration (EC50) represents the concentration of the compound that scavenges 50% of the DPPH radicals. Lower EC50 values indicate stronger antioxidant activity.
Table 2: Antioxidant Activity of Tetrahydroquinoline Derivatives (EC50 in µg/mL)
| Compound ID | Substitution Pattern | DPPH Radical Scavenging Activity (EC50) |
| THQ Derivative 1 | Alkene variation | < 10 (ABTS assay) |
| THQ Derivative 2 | Alkene variation | < 10 (ABTS assay) |
| THQ Derivative 3 | Alkene variation | < 10 (ABTS assay) |
| THQ Derivative 4 | Alkene variation | < 10 (ABTS assay) |
| Ascorbic Acid (Control) | 35 (ABTS assay) |
Note: The search results provided data from an ABTS assay for a series of novel THQ derivatives with alkene variations, showing excellent antioxidant capacity compared to the ascorbic acid control.[5] Specific EC50 values for each compound were not detailed.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.
DPPH Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for determining the free radical scavenging activity of antioxidants.[9][10][11][12]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.
Procedure:
-
Sample Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or ethanol).
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in the same solvent.
-
Reaction Mixture: Add the DPPH solution to each sample and control in a 96-well plate or cuvettes.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value for each compound.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.
References
- 1. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 11. researchgate.net [researchgate.net]
- 12. abcam.cn [abcam.cn]
A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate is crucial for its development and application in pharmaceutical research. This guide offers an objective comparison of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is contingent upon various factors including the analyte's physicochemical properties, the sample matrix, and the specific requirements of the analysis such as sensitivity, selectivity, and sample throughput.
Data Presentation: Comparative Analysis of Analytical Methods
The following table summarizes the expected performance characteristics of HPLC and GC-MS for the analysis of this compound, based on data from analogous compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale/Commentary |
| Analyte Applicability | Excellent. Ideal for non-volatile and thermally labile compounds like the target molecule. | Potentially suitable, but may require derivatization to improve volatility and thermal stability. | The carboxylic acid ester and the secondary amine in the tetrahydroquinoline ring may affect thermal stability. |
| Sensitivity | Good (ng/mL to µg/mL range). | Excellent (pg/mL to ng/mL range), especially in Selected Ion Monitoring (SIM) mode. | GC-MS generally offers higher sensitivity for amenable compounds. |
| Selectivity | Good. Can be enhanced with selective detectors like a Diode Array Detector (DAD) or Mass Spectrometer (MS). | Excellent. The mass spectrometer provides high selectivity based on the mass-to-charge ratio of the analyte and its fragments. | The unique fragmentation pattern in MS provides a high degree of confidence in identification. |
| Linearity | Typically excellent over a wide concentration range. | Good, but may be narrower than HPLC depending on the detector and derivatization efficiency. | Both techniques can provide linear responses suitable for quantification. |
| Accuracy & Precision | High, with Relative Standard Deviations (RSDs) typically <2%. | High, with RSDs typically <5%, though can be higher with complex sample preparation. | Both methods are capable of high accuracy and precision when properly validated. |
| Sample Throughput | Generally higher due to simpler sample preparation and faster run times for routine analysis. | Can be lower due to potentially longer sample preparation (derivatization) and chromatographic run times. | HPLC is often favored for quality control environments requiring high throughput. |
| Cost (Instrument & Consumables) | Lower initial instrument cost and generally less expensive consumables. | Higher initial instrument cost and specialized consumables (e.g., columns, derivatizing agents). | The choice may be influenced by budget and the need for definitive identification. |
Experimental Protocols
The following are representative protocols adapted from established methods for quinoline derivatives and should be optimized for this compound.[1]
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of the analyte in bulk drug substance and simple formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[1]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a 50:50 (v/v) ratio. The ratio should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength of approximately 240 nm. The optimal wavelength should be determined by acquiring a UV spectrum of the analyte.
-
Injection Volume: 10-20 µL.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the assay (e.g., 1-100 µg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of the analyte, especially at trace levels. Derivatization may be necessary to improve chromatographic performance.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.[1]
-
Column: A capillary column suitable for polar compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Inlet Temperature: 250°C.[1]
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Injection Mode: Splitless injection.[1]
-
Injection Volume: 1 µL.[1]
-
Derivatization (if required): Silylation of the secondary amine with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve peak shape and thermal stability.
-
MS Transfer Line Temperature: 280°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range: m/z 50-350. For quantification, Selected Ion Monitoring (SIM) of characteristic ions of the analyte should be used for enhanced sensitivity.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for method cross-validation and selection.
Caption: A typical workflow for the cross-validation of two analytical methods.
Caption: Logical flow for selecting an appropriate analytical method.
References
Benchmarking Novel Compound "MTHQC" Against Known MCL-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate (referred to herein as MTHQC) against established inhibitors of the Myeloid Cell Leukemia 1 (MCL-1) protein. Overexpression of the anti-apoptotic protein MCL-1 is a key factor in the development and progression of numerous cancers, making it a prime target for therapeutic intervention. Recent studies have identified 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids as a promising new chemotype for MCL-1 inhibition.[1][2] This guide serves to benchmark MTHQC within this evolving landscape of cancer therapeutics.
Performance Snapshot: MTHQC vs. The Field
To provide a clear comparative overview, the following tables summarize the inhibitory performance of MTHQC against several known MCL-1 inhibitors that are in various stages of preclinical and clinical development.
Disclaimer: The data for MTHQC is representative and projected based on the activity of structurally related compounds for illustrative benchmarking purposes.
Table 1: Biochemical Potency Against MCL-1
This table outlines the direct binding affinity and inhibitory concentration of each compound against the MCL-1 protein.
| Compound | Type | Target(s) | Ki (nM) | IC50 (nM) | Assay Method |
| MTHQC (Hypothetical) | Small Molecule | MCL-1 | 15 | 45 | Fluorescence Polarization |
| AZD5991 | Macrocycle | MCL-1 | <1 | 10-50 (Cell-based) | Not specified |
| AMG-176 | Small Molecule | MCL-1 | <0.1 | 5-20 (Cell-based) | Not specified |
| S63845 (S64315) | Small Molecule | MCL-1 | 0.19 | 1-100 (Cell-based) | Not specified |
| A-1210477 | Small Molecule | MCL-1 | 0.45 | 100-1000 (Cell-based) | Not specified |
Table 2: Cellular Activity in MCL-1 Dependent Cancer Cell Lines
This table presents the efficacy of the inhibitors in inducing apoptosis and reducing the viability of cancer cells that rely on MCL-1 for survival.
| Compound | Cell Line (Cancer Type) | Apoptosis Induction (EC50, nM) | Cell Viability (GI50, nM) |
| MTHQC (Hypothetical) | NCI-H929 (Multiple Myeloma) | 80 | 150 |
| AZD5991 | MOLM-13 (AML) | ~20 | ~50 |
| AMG-176 | MOLM-13 (AML) | ~5 | ~15 |
| S63845 (S64315) | NCI-H929 (Multiple Myeloma) | 10-50 | 20-100 |
| A-1210477 | MOLM-13 (AML) | ~300 | ~500 |
In-Depth Experimental Protocols
To ensure reproducibility and transparent comparison, detailed methodologies for key experiments are provided below.
Biochemical Assay: Fluorescence Polarization (FP) for MCL-1 Binding
This assay quantifies the binding affinity of a test compound to the MCL-1 protein.
-
Reagents and Materials:
-
Recombinant human MCL-1 protein
-
Fluorescently labeled BIM BH3 peptide probe
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)
-
Test compound (MTHQC or known inhibitors) serially diluted in DMSO
-
384-well black, low-volume microplates
-
-
Procedure:
-
Add assay buffer to all wells of the microplate.
-
Add the fluorescently labeled BIM BH3 peptide to a final concentration of 10 nM.
-
Add the recombinant MCL-1 protein to a final concentration of 20 nM.
-
Add the test compound at various concentrations (typically from 1 nM to 100 µM).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
The degree of fluorescence polarization is proportional to the amount of fluorescent probe bound to MCL-1.
-
The data is plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of inhibitor that displaces 50% of the fluorescent probe, is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
Cell-Based Assay: Caspase-Glo® 3/7 for Apoptosis Induction
This assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
-
Cell Culture:
-
Culture an MCL-1 dependent cancer cell line (e.g., NCI-H929) in appropriate media and conditions.
-
-
Procedure:
-
Seed cells in a 96-well white-walled plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Treat the cells with a serial dilution of the test compound (MTHQC or known inhibitors) or vehicle control (DMSO).
-
Incubate for a predetermined time point (e.g., 24 hours).
-
Add Caspase-Glo® 3/7 reagent to each well, following the manufacturer's instructions.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Luminescence is directly proportional to the amount of active caspase 3/7.
-
Plot the luminescence values against the logarithm of the inhibitor concentration.
-
Determine the EC50 value, the concentration of the inhibitor that induces 50% of the maximal apoptotic response.
-
Visualizing the Mechanism of Action
To illustrate the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: The MCL-1 signaling pathway and the inhibitory action of MTHQC.
Caption: Workflow for biochemical and cell-based inhibitor screening assays.
References
Safety Operating Guide
Safe Disposal of Methyl 1,2,3,4-Tetrahydroquinoline-6-carboxylate: A Procedural Guide
For researchers and scientists engaged in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide outlines the essential procedures for the safe disposal of Methyl 1,2,3,4-Tetrahydroquinoline-6-carboxylate, treating it as hazardous waste due to the general toxicity and potential environmental hazards associated with quinoline derivatives.[1][2] Adherence to these guidelines, in conjunction with institutional and local regulations, is critical.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with care. This compound should be managed in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[3] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.[2][3]
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound waste.
| Protection Type | Specific Equipment | Standard Examples |
| Eye and Face | Safety glasses with side shields or chemical splash goggles | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN 374 |
| Body | Laboratory coat | --- |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be considered. | --- |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing paper), must be classified as hazardous waste.[1]
-
Segregate this waste from other laboratory waste streams to prevent potentially dangerous reactions.[2]
2. Waste Collection:
-
Solid Waste: Carefully place solid this compound and any contaminated disposable items directly into a designated, clearly labeled hazardous waste container.[2] The container must be made of a compatible material and have a secure, tight-fitting lid.[2]
-
Liquid Waste: Collect any solutions containing the compound in a dedicated liquid hazardous waste container.[2] The container should be leak-proof, sealable, and compatible with the solvent used.[2]
-
Contaminated Labware: Disposable items that have come into contact with the chemical should be collected in a separate, sealed bag or container clearly labeled as "Hazardous Waste: this compound Contaminated Debris".[2]
3. Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[2] If it is a solution, list all components with their approximate percentages.[2]
-
Store the collected hazardous waste in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[2] This area should be secure and well-ventilated.
-
The use of secondary containment, such as a larger, chemically resistant bin, is highly recommended to contain any potential leaks.[2]
4. Professional Disposal:
-
Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[4][5]
-
Methods such as incineration in a chemical incinerator equipped with an afterburner and scrubber may be used by the licensed disposal company.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 1,2,3,4-Tetrahydroquinoline-6-carboxylate
This guide provides immediate and essential safety protocols for handling Methyl 1,2,3,4-Tetrahydroquinoline-6-carboxylate in a laboratory setting. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals. Note that a specific Safety Data Sheet (SDS) for this exact compound was not available; therefore, the following recommendations are based on the safety data for structurally similar compounds, such as 1,2,3,4-Tetrahydroquinoline and its derivatives.[1][2][3][4]
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory. For larger quantities or risk of splashing, impervious clothing should be worn. | Prevents skin contact, which may cause irritation.[1][2][3] Contaminated clothing should be removed and washed before reuse.[1][2] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1][2] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3] | Minimizes the inhalation of vapors or aerosols, which may cause respiratory irritation.[1][2][3] |
Operational and Disposal Plans
Safe operational procedures and proper disposal are crucial for laboratory and environmental safety.
| Procedure | Step-by-Step Guidance |
| Handling and Storage | - Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mist.[5] Wash hands thoroughly after handling.[2] - Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] Store locked up.[2][3] |
| Spill Management | - Minor Spill: Absorb with an inert dry material (e.g., sand, silica gel) and place in an appropriate waste disposal container.[5] - Major Spill: Evacuate the area. Wear full protective equipment, including respiratory protection.[6] Contain the spill and prevent it from entering drains. |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations.[1][2][3] Do not dispose of down the drain. This substance may be toxic to aquatic life with long-lasting effects.[7][8] Contact a licensed professional waste disposal service.[4] |
| First Aid | - Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][2] - Skin Contact: Immediately wash off with soap and plenty of water.[1][2] Remove contaminated clothing. Get medical attention if irritation develops.[1][2] - Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][2][3] - Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[1][4] |
Experimental Workflow
The following diagram illustrates a safe workflow for handling this compound during a typical laboratory experiment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
